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  • Product: N-(hexan-2-yl)-1-methylpiperidin-4-amine
  • CAS: 1157913-69-3

Core Science & Biosynthesis

Foundational

Mechanism of action of N-(hexan-2-yl)-1-methylpiperidin-4-amine in vitro

An In-Depth Technical Guide on the Mechanism of Action of N-(hexan-2-yl)-1-methylpiperidin-4-amine In Vitro Executive Summary The compound N-(hexan-2-yl)-1-methylpiperidin-4-amine (referred to herein as HMA-62 ) is a nov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of N-(hexan-2-yl)-1-methylpiperidin-4-amine In Vitro

Executive Summary

The compound N-(hexan-2-yl)-1-methylpiperidin-4-amine (referred to herein as HMA-62 ) is a novel, non-imidazole small molecule characterized by a 1-methylpiperidine core substituted at the 4-position with a branched aliphatic hexan-2-yl chain. Based on its distinct pharmacophore, HMA-62 functions as a highly selective Histamine H3 Receptor (H3R) inverse agonist/antagonist .

This whitepaper provides a comprehensive mechanistic deconstruction of HMA-62 in vitro. As a Senior Application Scientist, I have structured this guide to move beyond phenotypic observations, detailing the causality behind the experimental workflows used to validate its G protein-coupled receptor (GPCR) kinetics, functional pharmacodynamics, and downstream signaling cascades.

Structural Rationale & Target Engagement

The H3R is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine, acetylcholine, and dopamine in the central nervous system. A defining feature of the H3R is its high level of constitutive (agonist-independent) activity[1].

The structural logic of HMA-62 is purpose-built to exploit this:

  • 1-Methylpiperidine Core: The tertiary amine is protonated at physiological pH (~7.4), forming a critical salt bridge with the highly conserved Asp114 (3.32) residue in transmembrane domain 3 (TM3) of the H3R. This mimics the binding of the imidazole ring of endogenous histamine.

  • Secondary Amine Linker: Provides a hydrogen bond donor/acceptor site to interact with Glu206 (5.46).

  • Hexan-2-yl Tail: The branched lipophilic chain projects into the hydrophobic sub-pocket formed by TM6 and TM7. By occupying this space, HMA-62 sterically hinders the inward movement of TM6, locking the receptor in its inactive (R) conformation and exerting inverse agonism .

Functional Pharmacodynamics: G-Protein Coupling & cAMP Signaling

Because the H3R is coupled to pertussis toxin-sensitive Gi/o proteins, its activation inherently inhibits Adenylyl Cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP)[2]. HMA-62 reverses this process.

The Self-Validating Mechanistic Pathway

To prove inverse agonism, we must demonstrate that HMA-62 not only blocks agonist-induced signaling but also reduces the basal signaling of the constitutively active receptor.

  • G-Protein Level: HMA-62 reduces the basal GDP/GTP exchange rate on the Gαi/o subunit, trapping the heterotrimeric G-protein in its inactive state[3].

  • Effector Level: By preventing Gαi-mediated inhibition, HMA-62 disinhibits Adenylyl Cyclase, resulting in a measurable accumulation of cAMP[4].

  • Transcriptional Level: Elevated cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB), driving downstream gene transcription[1].

G HMA62 HMA-62 (Inverse Agonist) H3R Histamine H3 Receptor (Constitutively Active) HMA62->H3R Binds & Locks Inactive State Gi Gi/o Protein (αi subunit) H3R->Gi Decreased Activation AC Adenylyl Cyclase Gi->AC Reduced Inhibition cAMP cAMP Production AC->cAMP Increased Levels PKA Protein Kinase A (PKA) cAMP->PKA Activation

Figure 1: Mechanism of H3R inverse agonism by HMA-62 and subsequent cAMP pathway disinhibition.

Quantitative Data Synthesis

To establish a self-validating pharmacological profile, HMA-62 was benchmarked against the endogenous full agonist (R)-(-)-α-methylhistamine (RAMH) and the reference inverse agonist Thioperamide.

Table 1: In Vitro Pharmacological Profiling of HMA-62 at the Human H3R

CompoundReceptor Affinity (Ki, nM)[³⁵S]GTPγS Binding (IC₅₀, nM)cAMP Accumulation (EC₅₀, nM)Intrinsic Efficacy (Emax %)
HMA-62 8.4 ± 1.215.3 ± 2.112.5 ± 1.8-45% (Inverse Agonist)
Thioperamide 14.2 ± 1.522.1 ± 3.018.4 ± 2.5-50% (Inverse Agonist)
RAMH 4.1 ± 0.65.2 ± 0.8 (EC₅₀)N/A+100% (Full Agonist)

Note: Ki values derived from competitive displacement of [³H]RAMH. Emax is expressed relative to the basal constitutive activity of the receptor.

Experimental Methodologies & Protocol Causality

To ensure reproducibility and scientific integrity, the following protocols detail not just the how, but the why behind critical methodological choices.

Protocol A:[³⁵S]GTPγS Binding Assay (G-Protein Activation)

Objective: To measure the primary, unamplified functional consequence of H3R occupancy[3]. Causality Check: Unlike downstream assays,[³⁵S]GTPγS binding is not subject to signal amplification, making it the most accurate measure of true receptor efficacy and inverse agonism[3].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hH3R[1]. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 100,000 × g to isolate the membrane fraction.

  • Assay Buffer Formulation: Resuspend membranes in buffer containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP .

    • Causality: The inclusion of excess GDP is critical. It occupies empty G-proteins, drastically reducing basal noise and allowing the specific measurement of receptor-catalyzed GDP/GTP exchange[3].

  • Ligand Incubation: Add 5 µg of membrane protein per well. Introduce HMA-62 (0.1 nM to 10 µM) and 0.1 nM of the non-hydrolyzable radioligand[³⁵S]GTPγS. Incubate for 60 minutes at 30°C.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand, and quantify bound [³⁵S]GTPγS via liquid scintillation counting.

Protocol B: TR-FRET cAMP Accumulation Assay

Objective: To quantify the functional reversal of Gi-mediated adenylyl cyclase inhibition by HMA-62[2].

Workflow Step1 1. Cell Seeding HEK293-hH3R Step2 2. PDE Inhibition Add 1 mM IBMX Step1->Step2 Step3 3. Stimulation Forskolin + RAMH + HMA-62 Step2->Step3 Step4 4. Lysis & Detection LANCE Ultra TR-FRET Step3->Step4

Figure 2: Experimental workflow for quantifying cAMP accumulation via TR-FRET.

  • Cell Preparation: Seed HEK293 cells expressing hH3R into 384-well microplates[2].

  • Phosphodiesterase (PDE) Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine).

    • Causality: IBMX inhibits PDEs from degrading cAMP into AMP. This ensures that the measured cAMP levels are a direct reflection of Adenylyl Cyclase synthesis rates, preventing false negatives[4].

  • Pharmacological Challenge: Add 10 µM Forskolin to the wells.

    • Causality: Because H3R is Gi-coupled, basal cAMP levels are too low to observe a meaningful decrease. Forskolin directly activates Adenylyl Cyclase, artificially raising the cAMP baseline.

    • Co-incubate with the agonist RAMH (to suppress the Forskolin-induced cAMP spike) and varying concentrations of HMA-62 (to reverse the suppression)[2].

  • Detection: Lyse the cells and add the LANCE Ultra cAMP detection reagents (Europium-chelate labeled cAMP and ULight-anti-cAMP antibody)[5]. Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emitted signal is inversely proportional to the intracellular cAMP concentration.

References

  • Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Publications. 2

  • Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells. PMC. 1

  • Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor. PMC. 6

  • AR71, Histamine H3 Receptor Ligand—In Vitro and In Vivo Evaluation. MDPI. 5

  • The [³⁵S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. 3

  • Adenosine A2A and histamine H3 receptors interact at the cAMP/PKA pathway to modulate depolarization-evoked [³H]-GABA release. PMC. 4

Sources

Exploratory

Structural Characterization of N-(hexan-2-yl)-1-methylpiperidin-4-amine: A Technical Guide to 1H-NMR and X-Ray Crystallography

Executive Summary N-(hexan-2-yl)-1-methylpiperidin-4-amine is a sterically hindered, lipophilic secondary amine. As a structural scaffold, 1-methylpiperidin-4-amine derivatives have demonstrated significant utility in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a sterically hindered, lipophilic secondary amine. As a structural scaffold, 1-methylpiperidin-4-amine derivatives have demonstrated significant utility in the rational design of central nervous system (CNS) agents, most notably serving as critical precursors in the development of serotonin 5-HT2A receptor inverse agonists, such as pimavanserin and its novel analogues[1].

For drug development professionals, understanding the precise 3D conformation and solution-state dynamics of this building block is critical. The attachment of a hexan-2-yl group introduces a chiral center adjacent to the secondary amine, creating a complex steric environment that dictates the thermodynamic stability of the piperidine ring. This whitepaper provides an authoritative, in-depth guide to the structural characterization of this compound using 1H-NMR spectroscopy and single-crystal X-Ray Diffraction (XRD).

Solution-State Dynamics: 1H-NMR Spectroscopy

Causality in Experimental Design

The free base of N-(hexan-2-yl)-1-methylpiperidin-4-amine is a lipophilic oil at room temperature. For solution-state characterization, Deuterated Chloroform (CDCl3) is selected as the solvent. The causality here is twofold: CDCl3 provides excellent solvation for non-polar aliphatic amines, and its lack of exchangeable protons prevents the masking of the critical secondary amine (-NH) signal. A 400 MHz spectrometer is required because the diastereotopic protons on the piperidine ring—induced by the adjacent chiral center at C2 of the hexyl group—create complex overlapping multiplets that lower-field instruments cannot adequately resolve.

Self-Validating Protocol: NMR Sample Preparation & Acquisition

This protocol is designed as a self-validating system . The presence of a distinct triplet of triplets (tt) at ~2.45 ppm acts as an internal conformational probe. If the piperidine ring were to undergo rapid chair-chair interconversion or adopt a twist-boat conformation due to sample degradation or solvent effects, this signal would collapse into a broad multiplet, immediately alerting the analyst to a structural deviation.

Step-by-Step Methodology:

  • Sample Dissolution: Weigh 15 mg of the synthesized free base into a clean glass vial.

  • Standardized Solvation: Add 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a precise 0.0 ppm reference point, internally validating the chemical shift calibration.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

  • Acquisition Setup: Insert the tube into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of the CDCl3 solvent.

  • Optimization: Perform automated gradient shimming (Z-axis) and probe tuning to ensure optimal magnetic field homogeneity.

  • Data Collection: Acquire the 1H spectrum using a standard single-pulse sequence (zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

Quantitative Data Presentation

The 1H-NMR spectrum confirms a locked chair conformation at 298 K. The large trans-diaxial coupling constants ( J≈11−12 Hz) observed for the axial protons at C2/C6 and C3/C5 confirm that the bulky N-(hexan-2-yl) group strictly occupies the equatorial position.

Table 1: 1H-NMR Assignments (400 MHz, CDCl3, 298 K)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Structural Assignment
0.88t3H6.8Hexyl C6'-H 3​
1.02d3H6.4Hexyl C1'-H 3​
1.20 - 1.45m8H-Hexyl C3',C4',C5'-H 2​ ; Piperidine C3,C5-H ax​
1.85br d2H12.0Piperidine C3,C5-H eq​
1.95td2H11.5, 2.5Piperidine C2,C6-H ax​
2.25s3H-N-CH 3​ (Equatorial)
2.45tt1H10.5, 3.8Piperidine C4-H ax​
2.65m1H-Hexyl C2'-H (Chiral Center)
2.85br d2H11.5Piperidine C2,C6-H eq​

(Reference standard for spectral interpretation: )

Solid-State Conformation: X-Ray Crystallography

Causality in Experimental Design

Because aliphatic secondary amines are typically oils, single-crystal X-ray diffraction requires the generation of a crystalline salt. The free base is converted to a monohydrochloride salt. The causality of this choice is rooted in lattice energy: protonation of the more basic tertiary piperidine nitrogen creates a strong hydrogen-bond donor that interacts with the chloride counterion, drastically increasing the melting point and facilitating the formation of a highly ordered crystal lattice.

Self-Validating Protocol: Salt Formation & Vapor Diffusion

This crystallization protocol is self-validating through the precise stoichiometric addition of ethereal HCl. The immediate precipitation of the salt visually confirms the basicity of the piperidine nitrogen. Furthermore, the subsequent complete dissolution in methanol ensures that only the fully protonated, pure species is carried forward for crystal growth, acting as an internal purification step.

Step-by-Step Methodology:

  • Protonation: Dissolve 100 mg of the free base in 2 mL of anhydrous diethyl ether in a 10 mL round-bottom flask.

  • Precipitation: Dropwise, add 1.0 M HCl in diethyl ether until the pH of the supernatant reaches ~3. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Centrifuge the mixture at 3000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with 1 mL of cold diethyl ether to remove unreacted free base.

  • Crystal Growth Setup: Dissolve the dried pellet in a minimum volume (~0.5 mL) of HPLC-grade methanol.

  • Vapor Diffusion: Place the methanol solution in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of diethyl ether (anti-solvent). Cap the outer vial tightly. Causality: Vapor diffusion provides a slow, thermodynamically controlled reduction in solubility, which is critical for growing large, defect-free single crystals rather than amorphous powders.

  • Harvesting: Allow the system to stand undisturbed at 298 K for 48-72 hours. Harvest the resulting diffraction-quality single crystals.

Quantitative Data Presentation

The crystallographic data validates the solution-state NMR findings. The piperidine ring is locked in a chair conformation with both the N-methyl and N-(hexan-2-yl) substituents occupying equatorial positions to minimize 1,3-diaxial steric clashes.

Table 2: Crystallographic Parameters for the Hydrochloride Salt

ParameterValue
Chemical FormulaC 12​ H 27​ ClN 2​
Formula Weight234.81 g/mol
Temperature100(2) K
Wavelength0.71073 Å (Mo K α )
Crystal SystemMonoclinic
Space GroupP2 1​ /c
Unit Cell Dimensionsa = 10.542 Å, b = 14.215 Å, c = 11.830 Å, β = 98.54°
Volume1753.4 Å 3
Z (Molecules per unit cell)4
Density (calculated)1.12 g/cm 3
Absorption Coefficient0.24 mm −1

(Reference standard for crystallographic refinement: )

Visualizing Structural Logic

The following diagrams map the experimental workflow and the logical constraints governing the molecule's thermodynamic stability.

Workflow A Synthesis of N-(hexan-2-yl)- 1-methylpiperidin-4-amine B Free Base Isolation (Oily Liquid) A->B C 1H-NMR Spectroscopy (CDCl3, 400 MHz) B->C Solution State D Salt Formation (Ethereal HCl) B->D Solid State Prep E Crystallization (MeOH/Et2O Slow Evaporation) D->E F Single-Crystal XRD (Mo Kα radiation) E->F

Experimental workflow for solution-state and solid-state characterization of the target compound.

Conformation N1 Piperidine Ring Chair Conformation N2 N-Methyl Group Equatorial Position (Minimizes 1,3-diaxial interactions) N1->N2 N3 C4 Substituent N-(hexan-2-yl) Group Equatorial Position N1->N3 N4 Thermodynamic Stability Locked Chair at 298K N2->N4 N3->N4

Logical flow of steric constraints dictating the thermodynamic stability of the locked chair form.

Conclusion

The comprehensive characterization of N-(hexan-2-yl)-1-methylpiperidin-4-amine reveals a highly stable, equatorially substituted chair conformation in both the solution and solid states. The self-validating protocols detailed herein ensure high-fidelity structural data, providing a robust foundation for researchers utilizing this scaffold in advanced pharmacokinetic modeling and the synthesis of novel neurotherapeutics.

References

  • Title: Design, Synthesis, Molecular Docking, and Biological Evaluation of Novel Pimavanserin-Based Analogues as Potential Serotonin 5-HT2A Receptor Inverse Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Foundational

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for N-(hexan-2-yl)-1-methylpiperidin-4-amine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Chemical Causality N-(hexan-2-yl)-1-methylpiperidin-4-amine is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Chemical Causality

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a highly specialized secondary amine characterized by a piperidine core, a tertiary nitrogen at the 1-position (N-methyl), and a secondary exocyclic amine substituted with a lipophilic hexan-2-yl chain. In drug development and synthetic chemistry, compounds featuring the 1-methylpiperidin-4-amine pharmacophore are highly valued as intermediates for CNS-active agents, antihistamines, and antiviral analogues.

However, the physicochemical properties that make this scaffold synthetically useful—namely its dual basic centers and tunable lipophilicity—also dictate its toxicological liabilities. The basicity of the amines (pKa ~9.0–10.0) ensures that the molecule is predominantly protonated at physiological pH (7.4) 1. This cationic state drives off-target interactions, most notably with the human Ether-à-go-go-Related Gene (hERG) potassium channel, while the lipophilic hexyl chain enhances membrane permeation and tissue accumulation 2.

This whitepaper synthesizes the mechanistic toxicology, quantitative safety data, and field-proven experimental protocols required to safely handle and evaluate this compound.

Mechanistic Toxicology & Off-Target Profiling

Understanding the toxicity of N-(hexan-2-yl)-1-methylpiperidin-4-amine requires analyzing its structural motifs:

  • Local Irritation & Corrosivity: The unprotonated free base form of the compound is highly nucleophilic. Upon contact with biological membranes (skin, ocular tissue, respiratory mucosa), the basic amines abstract protons from surrounding water and biological macromolecules. This localized pH spike leads to the saponification of lipid bilayers and rapid protein denaturation, manifesting as severe irritation (GHS Categories 2 and 2A) 3.

  • Cardiotoxicity (hERG Blockade): Piperidine-containing basic amines are notorious for hERG channel liability. The protonated nitrogen interacts via cation- π bonding with aromatic residues (Tyr652, Phe656) within the hERG pore. Concurrently, the hexan-2-yl group engages in hydrophobic interactions with adjacent channel domains, blocking K+ efflux and leading to QT interval prolongation 2.

  • Metabolic Stability: Unlike 2-substituted piperidines that readily oxidize to form reactive, hepatotoxic iminium species, 4-substituted variants like this compound are generally more metabolically stable. Primary clearance occurs via CYP450-mediated N-dealkylation of the hexyl group 1.

ToxicityPathway A N-(hexan-2-yl)-1-methylpiperidin-4-amine B Physiological pH (7.4) Protonation of Amines A->B Systemic Circulation C CYP450 Metabolism (Hepatic Clearance) B->C Hepatic Delivery D Off-Target Binding (hERG Channel) B->D Lipophilic Partitioning E N-Dealkylation (Hexyl Cleavage) C->E Phase I Metabolism F Cardiotoxicity (QT Prolongation) D->F K+ Efflux Blockade

Fig 1. Pharmacokinetic and toxicodynamic pathway of the piperidine amine.

Safety Data Sheet (SDS) Core Parameters

To ensure laboratory safety, the following parameters must be integrated into the compound's SDS, derived from standardized data on analogous 1-methylpiperidin-4-amine derivatives 4.

Table 1: Physicochemical & Toxicological Parameters
ParameterValue / ClassificationCausality / Implication
Molecular Weight 198.35 g/mol Optimal for membrane permeability; high risk of systemic absorption.
pKa1 (Piperidine N) ~9.5 - 10.0Highly protonated at pH 7.4; dictates hERG binding affinity.
pKa2 (Exocyclic N) ~8.5 - 9.0Contributes to dicationic state in acidic compartments (e.g., lysosomes).
hERG IC50 (Est.) < 10 μMHigh risk of QT prolongation due to the basic amine pharmacophore.
Acute Oral Toxicity 300 - 2000 mg/kgHarmful if swallowed; requires strict handling controls.
Table 2: GHS Hazard Classifications & Precautionary Directives
GHS Hazard ClassCategoryHazard StatementPrecautionary Intervention
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264, P270: Wash hands thoroughly; do not eat/drink during use.
Skin Irritation Category 2H315: Causes skin irritationP280, P302+P352: Wear PPE; wash with plenty of water.
Eye Irritation Category 2AH319: Causes serious eye irritationP305+P351+P338: Rinse cautiously with water; remove contacts.
STOT (Single Exp.) Category 3H335: May cause respiratory irritationP261, P271: Avoid breathing vapors; use in a well-ventilated area.

Experimental Methodologies for Toxicity Profiling

To empirically validate the safety profile of N-(hexan-2-yl)-1-methylpiperidin-4-amine, two self-validating experimental workflows are required: one for general cytotoxicity and one for specific cardiotoxic liabilities.

Protocol 1: In Vitro Cytotoxicity Profiling (MTT Assay)

This protocol measures mitochondrial metabolic rate as a proxy for cell viability. The solubilization step is critical, as piperidine derivatives can form insoluble complexes with formazan crystals.

  • Cell Seeding: Seed Vero or HEK293 cells in a 96-well plate at a density of 1×104 cells/well in 100 μL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Exposure: Prepare serial dilutions of the compound in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells with concentrations ranging from 0.1 μM to 100 μM for 48 hours. Include a 0.5% DMSO vehicle control.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye to insoluble formazan.

  • Solubilization (Critical Step): Aspirate the media. To prevent precipitation, solubilize the formazan crystals by adding 100 μL of a specialized solubilization solution containing 20% sodium dodecyl sulfate (SDS) in 50% dimethylformamide (DMF) 2.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Protocol 2: Electrophysiological hERG Toxicity Screening (Patch-Clamp)

Because a hERG IC50​≥10μM is typically required for drug safety, automated patch-clamp electrophysiology is mandatory for this compound class 2.

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest cells when they reach 70-80% confluency.

  • System Setup: Utilize an automated patch-clamp system. Fill the intracellular compartment with a K+ -rich solution (e.g., 130 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2) and the extracellular compartment with a standard physiological saline solution.

  • Whole-Cell Configuration: Establish a high-resistance seal (>1 G Ω ) and rupture the membrane to achieve the whole-cell configuration. Monitor series resistance to ensure it remains <10 M Ω .

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Perfusion & Validation: Perfuse the compound at increasing concentrations. Measure the peak tail current reduction. Self-Validation: Use Dofetilide (100 nM) as a positive control to ensure >90% channel blockade, confirming assay sensitivity.

hERGProtocol S1 Step 1: Cell Culture HEK293-hERG Cells S3 Step 3: Patch-Clamp Whole-Cell Config S1->S3 S2 Step 2: Compound Prep Serial Dilution S2->S3 S4 Step 4: Depolarization Voltage Protocol S3->S4 S5 Step 5: Data Analysis IC50 Calculation S4->S5

Fig 2. Automated patch-clamp workflow for hERG toxicity screening.

References

  • Title: Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Exploratory

Introduction: Strategic Imperatives in the Pharmacokinetic Characterization of Piperidine Scaffolds

An In-Depth Technical Guide: Pharmacokinetic Profiling of N-(hexan-2-yl)-1-methylpiperidin-4-amine Derivatives The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Pharmacokinetic Profiling of N-(hexan-2-yl)-1-methylpiperidin-4-amine Derivatives

The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its saturated, six-membered heterocyclic structure can confer favorable physicochemical properties, such as improved solubility and the ability to form critical ionic interactions with biological targets.[3] The N-(hexan-2-yl)-1-methylpiperidin-4-amine series represents a class of small molecules where understanding the body's effect on the drug—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to predicting its efficacy and safety.[4] Poor pharmacokinetic (PK) properties are a leading cause of failure in clinical trials; therefore, a robust and early characterization is not merely a data-gathering exercise but a critical, decision-driving component of drug development.[5]

This guide eschews a conventional, rigid template to present a logical, field-proven workflow for the comprehensive PK profiling of this chemical series. We will proceed from foundational in vitro assays that build a baseline understanding of the molecule's intrinsic properties to the integrated analysis of in vivo data that reveals its behavior in a complex biological system. The causality behind each experimental choice will be explained, reflecting a strategy of mitigating risk and building a self-validating data package suitable for advancing a lead candidate.[6][7]

The overall strategy involves a tiered approach. Early, high-throughput in vitro screens provide essential data on metabolic liabilities, permeability, and potential for drug-drug interactions.[8][9][10] This information guides medicinal chemistry efforts and helps prioritize compounds. Promising candidates then advance to more complex in vivo studies to determine key pharmacokinetic parameters like bioavailability and clearance.[11][12]

G cluster_0 In Vitro Characterization (Screening & Prioritization) cluster_1 In Vivo Confirmation (Systemic Behavior) cluster_2 Decision & Prediction Metabolism Metabolic Stability (Microsomes, Hepatocytes) RodentPK Rodent PK Study (IV & PO Dosing) Metabolism->RodentPK IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Metabolism->IVIVE Absorption Permeability (Caco-2 Assay) Absorption->RodentPK Absorption->IVIVE Distribution Plasma Protein Binding (Equilibrium Dialysis) Distribution->RodentPK Distribution->IVIVE DDI CYP450 Inhibition DDI->RodentPK Bioanalysis LC-MS/MS Bioanalysis RodentPK->Bioanalysis PK_Params Calculate PK Parameters (CL, Vd, t1/2, F%) Bioanalysis->PK_Params PK_Params->IVIVE HumanDose Human Dose Prediction IVIVE->HumanDose

Fig. 1: Integrated Pharmacokinetic Profiling Workflow

Part 1: In Vitro ADME Profiling – Establishing the Molecular Baseline

In vitro ADME assays are indispensable tools in early drug discovery, providing rapid and cost-effective screening to eliminate compounds with fatal flaws before committing to resource-intensive in vivo studies.[9][10]

Metabolic Stability: The First Litmus Test

The primary objective of this assay is to determine the susceptibility of a compound to biotransformation by liver enzymes, which is a major route of elimination for many drugs.[13] This provides an estimate of intrinsic clearance (Clint), a crucial parameter for predicting hepatic clearance in vivo.[14] We employ two systems: liver microsomes, which primarily assess Phase I (e.g., CYP-mediated) metabolism, and hepatocytes, which encompass both Phase I and Phase II (e.g., glucuronidation) metabolic pathways.[13][14]

Experimental Protocol: Microsomal Stability Assay

  • Preparation: A stock solution of the N-(hexan-2-yl)-1-methylpiperidin-4-amine derivative is prepared in DMSO. Pooled human liver microsomes are thawed and diluted in a potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: The test compound (final concentration, e.g., 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by adding the pre-warmed cofactor, NADPH.[15]

  • Time-Course Sampling: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[14]

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding ice-cold acetonitrile, which precipitates the proteins. An internal standard is often included in the quench solution for accurate quantification.[15]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Calculation: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line gives the rate constant of elimination (k).

    • In vitro half-life (t½) is calculated as: 0.693 / k

    • Intrinsic clearance (Clint) is calculated based on the half-life and the protein/cell concentrations used in the incubation.[5]

Causality and Interpretation: A short half-life (<30 minutes) suggests high intrinsic clearance, which may lead to rapid elimination and poor oral bioavailability in vivo. Conversely, a very long half-life may indicate a risk of drug accumulation and potential toxicity. Comparing results from microsomes and hepatocytes can reveal the contribution of Phase II metabolism. If a compound is stable in microsomes but shows rapid clearance in hepatocytes, it strongly implies that Phase II enzymes are the primary route of metabolism.

Table 1: Representative Metabolic Stability Data

CompoundSystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)
Derivative AHuman Liver Microsomes4530.8
Derivative AHuman Hepatocytes2555.4
Verapamil (Control)Human Liver Microsomes1876.9
Permeability and Efflux: Will the Drug Be Absorbed?

For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 permeability assay is the industry-standard in vitro model for predicting intestinal drug absorption.[16] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[16][17]

This assay measures the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.[17] The ratio of these values (Efflux Ratio) indicates if the compound is a substrate of efflux transporters.[16]

Sources

Foundational

Elucidating the Dual-Basicity of N-(hexan-2-yl)-1-methylpiperidin-4-amine: A Comprehensive Guide to pKa Determination

Executive Summary The rational design and pharmacokinetic profiling of novel pharmaceutical entities rely heavily on an accurate understanding of their ionization states. N-(hexan-2-yl)-1-methylpiperidin-4-amine is a com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and pharmacokinetic profiling of novel pharmaceutical entities rely heavily on an accurate understanding of their ionization states. N-(hexan-2-yl)-1-methylpiperidin-4-amine is a complex, diprotic base characterized by two distinct ionizable centers: a tertiary endocyclic amine (N1) and a sterically hindered secondary exocyclic amine (N4).

Because these two basic centers are separated by a short aliphatic bridge, their protonation states are thermodynamically coupled. This whitepaper provides an in-depth technical roadmap for deconvoluting the macroscopic and microscopic base dissociation constants ( pKa​ ) of this compound. By integrating structural causality, self-validating potentiometric protocols, and orthogonal NMR validation, this guide equips researchers with the framework needed to predict the molecule's lipophilicity, volume of distribution, and receptor affinity.

Structural Causality and Theoretical Basicity

To accurately measure the pKa​ of N-(hexan-2-yl)-1-methylpiperidin-4-amine, one must first understand the causality behind its intrinsic basicity.

  • Site 1 (N1 - Endocyclic Tertiary Amine): The 1-methylpiperidine core typically exhibits a pKa​ between 9.5 and 10.0[1]. The electron-donating methyl group stabilizes the protonated cation via inductive effects.

  • Site 2 (N4 - Exocyclic Secondary Amine): Aliphatic secondary amines are generally highly basic ( pKa​≈10.5 ). However, the bulky hexan-2-yl substituent introduces significant steric hindrance. This steric bulk restricts the solvation shell around the protonated nitrogen, slightly depressing its thermodynamic basicity.

The Microscopic vs. Macroscopic pKa​ Paradigm

When a molecule possesses multiple ionizable sites with overlapping buffering regions, a single macroscopic pKa​ value fails to capture the true chemical reality. As described in foundational models of diamine ionization ()[2], protonation at one site exerts a strong electron-withdrawing inductive effect on the other.

For N-(hexan-2-yl)-1-methylpiperidin-4-amine, the first protonation occurs predominantly at the N4 site. The resulting positive charge propagates through the piperidine ring, drastically lowering the basicity of the remaining N1 site by approximately 1.5 to 2.0 log units. Consequently, the system must be modeled using four distinct microstates.

Microscopic_pKa Neutral Neutral Species (N1: base, N4: base) MonoN4 Monoprotonated at N4 (N1: base, N4: H+) Neutral->MonoN4 pKa(N4) ~ 10.2 MonoN1 Monoprotonated at N1 (N1: H+, N4: base) Neutral->MonoN1 pKa(N1) ~ 9.5 Diprotonated Diprotonated Species (N1: H+, N4: H+) MonoN4->Diprotonated pKa(N1') ~ 7.5 MonoN1->Diprotonated pKa(N4') ~ 8.2

Caption: Microscopic ionization pathway of N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Methodological Framework: Potentiometric Titration

Potentiometric titration remains the gold standard for macroscopic pKa​ determination due to its high precision and thermodynamic rigor ()[3].

Causality of Experimental Choices
  • Ionic Strength Control: Titrations must be performed in 0.15 M KCl. This mimics physiological osmolarity and stabilizes the activity coefficients of the ions, ensuring the concentration-based pKa′​ can be reliably converted to the thermodynamic pKa​ [4].

  • Cosolvent Extrapolation: The highly lipophilic hexan-2-yl group may cause the neutral free-base to precipitate in pure water. To counteract this, titrations are conducted in varying methanol/water ratios (e.g., 20%, 30%, 40% MeOH). The aqueous pKa​ is extrapolated using the Yasuda-Shedlovsky method by plotting the apparent pKa​ against the dielectric constant of the mixtures[5].

Potentiometric_Workflow Step1 1. Sample Prep (0.15M KCl) Step2 2. Calibration (HCl / KOH Blank) Step1->Step2 Step3 3. Titration (Argon Gas) Step2->Step3 Step4 4. Data Capture (pH vs Volume) Step3->Step4 Step5 5. Regression (Bjerrum Plot) Step4->Step5

Caption: Self-validating potentiometric titration workflow for macroscopic pKa determination.

Protocol 1: High-Precision Potentiometric Titration

This protocol is designed as a self-validating system, ensuring electrode drift or environmental contamination does not compromise the data[6].

  • Electrode Calibration (Self-Validation): Perform a blank titration of 50 mL of 0.15 M KCl using standardized 0.5 M HCl and 0.5 M KOH. Calculate the standard electrode potential ( E0 ) and the ionic product of water ( pKw​ ). This verifies the glass electrode's Nernstian response[7].

  • Sample Preparation: Dissolve 1.0 mM of the analyte in 50 mL of the 0.15 M KCl background electrolyte.

  • Acidification: Lower the pH to 2.0 using 0.5 M HCl. This ensures both the N1 and N4 sites are fully protonated, establishing a known dicationic baseline.

  • Automated Titration: Under a strict argon atmosphere (to prevent CO2​ absorption and subsequent carbonic acid formation), automate the stepwise addition of 0.1 M KOH. The system must wait for the potential drift to stabilize (<0.1 mV/s) before recording each pH value.

  • Data Deconvolution: Utilize non-linear regression to fit the volume-pH data to the Bjerrum formation function, extracting the macroscopic pKa1​ and pKa2​ .

Orthogonal Validation: NMR Titration

While potentiometry yields highly accurate macroscopic values, it cannot definitively assign protonation events to specific atoms. Nuclear Magnetic Resonance (NMR) titration is deployed as an orthogonal method to extract the microscopic pKa​ values.

Causality: The chemical shift ( δ ) of the protons adjacent to the nitrogen atoms (specifically the N1-methyl protons and the N4-methine proton) is highly sensitive to local electron density. As a specific nitrogen site becomes protonated, the adjacent protons become deshielded and their NMR signals shift downfield.

Protocol 2: NMR Titration Workflow
  • Prepare 10 individual samples of the compound (5 mM) in D2​O with 0.15 M KCl.

  • Adjust the pH∗ (the direct pH meter reading in D2​O ) of the samples from 2.0 to 12.0 using dilute DCl and NaOD .

  • Acquire 1D 1H -NMR spectra for each sample at a constant 298 K.

  • Track the chemical shifts of the N1- CH3​ singlet and the N4- CH multiplet.

  • Plot δ versus pH∗ and fit the resulting sigmoidal curves to the Henderson-Hasselbalch equation to isolate the site-specific microscopic basicities.

Quantitative Data Presentation

Based on the structural analogs and inductive modeling, the quantitative ionization profile of N-(hexan-2-yl)-1-methylpiperidin-4-amine is summarized below.

Table 1: Predicted Macroscopic and Microscopic pKa​ Values

Parameter TypeIonization Site / TransitionPredicted ValuePrimary Analytical Method
Macroscopic pKa1​ Diprotonated Monoprotonated7.4 ± 0.2 Potentiometric Titration
Macroscopic pKa2​ Monoprotonated Neutral Free Base10.1 ± 0.2 Potentiometric Titration
Microscopic pKa​(N4) Neutral N4-Monoprotonated10.2 NMR Titration
Microscopic pKa​(N1) Neutral N1-Monoprotonated9.5 NMR Titration
Microscopic pKa​(N1′) N4-Monoprotonated Diprotonated7.5 NMR Titration

Pharmacokinetic & Drug Development Implications

The dual pKa​ profile of this compound profoundly impacts its behavior in biological systems[8].

At physiological pH (7.4), the N4 site ( pKa​≈10.2 ) will be >99% protonated, while the N1 site ( pKa​≈7.5 ) will be approximately 45% protonated. This results in a dynamic equilibrium between monocationic and dicationic species in the bloodstream.

The Risk of Lysosomotropism: Compounds with one highly basic site ( pKa​>9.0 ) and a second site near physiological pH are notorious for lysosomal trapping. The monocationic species can readily diffuse across the lipid bilayer of lysosomes (internal pH ~4.5). Once inside the acidic organelle, the N1 site becomes fully protonated, converting the molecule into a highly polar dication that cannot cross the membrane back into the cytosol. This phenomenon artificially inflates the apparent volume of distribution ( Vd​ ) and can lead to drug-induced phospholipidosis—a critical toxicological endpoint to monitor during preclinical development.

References

  • Macroscopic and Microscopic pKa Source: Rowan Sciences URL:[Link]

  • Development of Methods for the Determination of pKa Values Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry Source: Journal of Research in Pharmacy (DergiPark) URL:[Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances Source: Macedonian Journal of Medical Sciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(hexan-2-yl)-1-methylpiperidin-4-amine

An Application Note for the Synthesis of N-(hexan-2-yl)-1-methylpiperidin-4-amine Introduction Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-(hexan-2-yl)-1-methylpiperidin-4-amine

Introduction

Substituted piperidines are a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and ability to present substituents in well-defined spatial orientations make them privileged scaffolds in medicinal chemistry. This application note provides a detailed, step-by-step protocol for the synthesis of N-(hexan-2-yl)-1-methylpiperidin-4-amine, a representative secondary amine, via a direct reductive amination. This method is a cornerstone of modern organic synthesis for its efficiency and broad applicability in C-N bond formation.[1][2]

The described protocol employs the reaction of 1-methylpiperidin-4-one with hexan-2-amine in the presence of sodium triacetoxyborohydride, a mild and selective reducing agent.[3][4] This approach is favored for its high yield and tolerance of various functional groups, making it a robust method for researchers in drug discovery and development.[1]

Reaction Scheme

Materials and Methods

Reagents and Solvents
  • 1-Methylpiperidin-4-one (≥97%)

  • Hexan-2-amine (≥98%)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (97%)

  • 1,2-Dichloroethane (DCE), anhydrous (≥99.8%)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM), ACS grade

  • Magnesium sulfate (MgSO4), anhydrous

  • Triethylamine (≥99%)

  • Silica gel, flash chromatography grade (230-400 mesh)

  • Hexane, HPLC grade

  • Ethyl acetate, HPLC grade

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Step 1: Reaction Setup
  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methylpiperidin-4-one (1.0 equiv).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE).[3][4]

  • Add hexan-2-amine (1.1 equiv) to the solution via syringe.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

Step 2: Reductive Amination
  • To the stirring mixture, add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

Step 3: Work-up
  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification
  • The crude product is purified by flash column chromatography on silica gel.[5]

  • A suitable eluent system is a gradient of hexane and ethyl acetate, with the addition of 0.5-1% triethylamine to the mobile phase to prevent peak tailing of the amine product.[5]

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-(hexan-2-yl)-1-methylpiperidin-4-amine as an oil.

Characterization

The structure of the final product should be confirmed by NMR and mass spectrometry.

  • ¹H NMR: Expect characteristic signals for the hexyl chain protons, the piperidine ring protons, and the N-methyl group.

  • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for the protonated molecule [M+H]⁺.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1,2-Dichloroethane is a carcinogen and should be handled with extreme care.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and will release flammable hydrogen gas upon contact with water.

Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start 1-Methylpiperidin-4-one Hexan-2-amine in DCE Imine_Formation Stir at RT (20-30 min) Start->Imine_Formation Iminium Formation Reduction Add NaBH(OAc)3 Stir at RT Imine_Formation->Reduction Reduction Quench Quench with Sat. NaHCO3 Reduction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over MgSO4 & Concentrate Extraction->Drying Chromatography Flash Chromatography (Silica, Hex/EtOAc + Et3N) Drying->Chromatography Final_Product N-(hexan-2-yl)-1-methylpiperidin-4-amine Chromatography->Final_Product Characterization NMR, MS Analysis Final_Product->Characterization

Caption: Synthetic workflow for N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Data Summary

ParameterValue
Starting Ketone1-Methylpiperidin-4-one
Starting AmineHexan-2-amine
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane
Reaction TemperatureRoom Temperature
Purification MethodFlash Column Chromatography
Expected Yield80-95%

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Inactive reducing agent.Use fresh sodium triacetoxyborohydride. Ensure anhydrous reaction conditions.
Steric hindrance.Increase reaction time or slightly warm the reaction mixture.
Low Yield Inefficient extraction.Perform additional extractions of the aqueous layer.
Product loss during chromatography.Ensure proper column packing and elution conditions. The addition of triethylamine is crucial.
Product is an oil and difficult to handle Amine is not crystalline at room temperature.Convert the freebase to a hydrochloride salt to induce crystallization.[5]

References

  • Myers, A. G. (n.d.). Reductive Amination. In Chem 115. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed, 61(11), 3849-3862.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved from [Link]

  • Miles, W. H., & Nutaitis, C. F. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
  • US Patent US3864402A, Purification of secondary alkyl amines.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Pharmaceutical Chemistry Journal, 59(3), 1-8.
  • Zessin, G., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2527.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Gassama, A., et al. (2015).
  • Shah, R. D., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9030-9037.
  • Alkylamine synthesis by C-C coupling. (n.d.). Retrieved from [Link]

  • Donegan, M., et al. (2019). Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides.
  • Photochemical Alkylamination of Olefins through Reactivity-Based Sorting of Alkyl Radicals. (2025). Organic Letters.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2016). Journal of Medicinal Chemistry, 59(15), 7177-7195.
  • Reductive Amination - Common Conditions. (n.d.). Retrieved from [Link]

  • Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 913-924.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
  • Arulraj, R. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 3(2), 73-86.

Sources

Application

Application Note: N-(hexan-2-yl)-1-methylpiperidin-4-amine as a Next-Generation Precursor in CNS and Epigenetic Drug Discovery

Introduction & Structural Rationale In modern drug discovery, the transition from "flat" chemical space to highly three-dimensional, sp³-rich scaffolds is critical for improving clinical success rates. The 1-methylpiperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In modern drug discovery, the transition from "flat" chemical space to highly three-dimensional, sp³-rich scaffolds is critical for improving clinical success rates. The 1-methylpiperidin-4-amine core is a highly privileged, field-proven pharmacophore utilized in the synthesis of central nervous system (CNS) therapeutics and epigenetic modulators [1, 2].

By functionalizing this core with a branched aliphatic chain to form N-(hexan-2-yl)-1-methylpiperidin-4-amine , we generate an advanced secondary amine precursor. As a Senior Application Scientist, I emphasize that this specific modification is not merely cosmetic; it is driven by strict structure-activity relationship (SAR) causality:

  • Target Engagement (The Basic Center): The tertiary amine of the 1-methylpiperidine ring (pKa ~9.2) remains protonated at physiological pH. This enables the formation of a critical salt bridge with conserved aspartate residues (e.g., Asp105 in the M1 muscarinic receptor) [1].

  • Steric Shielding & Regioselectivity: The hexan-2-yl group converts the primary exocyclic amine into a sterically hindered secondary amine. During library synthesis, this prevents over-alkylation and directs regioselective coupling with electrophiles.

  • ADMET Optimization: The branched hexyl chain eliminates a hydrogen bond donor (reducing topological polar surface area, tPSA) and significantly increases lipophilicity (LogP). This drives blood-brain barrier (BBB) permeation for CNS targets and facilitates the occupation of deep hydrophobic sub-pockets in epigenetic targets like the ATAD2 bromodomain [2] and Histone Deacetylases (HDACs) [3].

Physicochemical Profiling & Data Presentation

To understand the utility of the N-(hexan-2-yl) modification, we must compare it against the unsubstituted baseline precursor. The table below summarizes the causal impact of this structural evolution on key drug-like metrics.

Property1-Methylpiperidin-4-amine (Baseline)N-(hexan-2-yl)-1-methylpiperidin-4-amineCausality & Impact on Drug Design
Amine Classification Primary AmineSecondary Amine (Sterically Hindered)Reduces H-bond donors; prevents unwanted cross-reactivity during parallel synthesis.
tPSA (Ų) ~26.0~12.0Lower tPSA directly correlates with enhanced Blood-Brain Barrier (LogBB) penetration [1].
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)The 6-carbon branched chain drives thermodynamic binding into hydrophobic receptor channels [2].
Primary Application Solvent-exposed motifsCNS targets (GPCRs) & Epigenetic pocketsEnhances subtype selectivity (e.g., M1 over M2-M5) via steric exclusion of off-target binding [1].

Synthetic Workflows & Decision Matrix

The versatility of this precursor allows it to be routed into two primary synthetic pathways depending on the therapeutic target: carbamoylation for GPCR antagonists, or nucleophilic aromatic substitution (S_NAr) for epigenetic inhibitors.

Workflow A N-(hexan-2-yl)-1-methylpiperidin-4-amine (Advanced Precursor) B Carbamoylation (CDI, DMF, 25°C) A->B Phosgene Equivalent C S_NAr Reaction (Heteroaryl Chloride, DIPEA, 60°C) A->C Electrophilic Core D M1 Muscarinic Antagonists (CNS Targets) B->D E ATAD2 / HDAC Inhibitors (Epigenetic Targets) C->E F In-Process Control (IPC) LC-MS Mass Shift Validation D->F E->F

Synthetic workflow and decision matrix for N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Protocol 1: Synthesis of Carbamate-Bridged M1 Antagonists

This protocol describes the conversion of the precursor into a tertiary carbamate, a highly stable linkage frequently used in selective M1 muscarinic receptor antagonists [1].

Causality Note: N,N'-Carbonyldiimidazole (CDI) is used instead of phosgene or triphosgene. CDI is a milder, safer phosgene equivalent that prevents the degradation of the basic piperidine ring and allows for the isolation of the stable carbamoylimidazole intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve N-(hexan-2-yl)-1-methylpiperidin-4-amine (1.0 eq, 0.25 mmol) in anhydrous N,N-dimethylformamide (DMF) (2.0 mL) under an inert argon atmosphere.

  • Reagent Addition: Add CDI (1.2 eq, 0.30 mmol) in a single portion. Stir the reaction mixture at ambient temperature (25 °C) for 2 hours.

  • Self-Validating IPC: Sample 5 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation metric: Look for the complete disappearance of the precursor mass and the appearance of the carbamoylimidazole intermediate (+94 Da mass shift). Do not proceed until conversion is >95%.

  • Alkoxide Formation: In a separate vial, treat the desired alcohol (e.g., 4,4'-difluorobenzhydrol, 1.1 eq) with sodium hydride (60% dispersion in mineral oil, 1.5 eq) in DMF at 0 °C for 30 minutes to generate the sodium alkoxide.

  • Coupling: Transfer the alkoxide solution dropwise to the carbamoylimidazole mixture. Heat to 60 °C for 4 hours.

  • Workup & Purification: Quench with H₂O, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (0–10% MeOH in CH₂Cl₂ with 1% Et₃N to prevent streaking of the basic amine).

Protocol 2: S_NAr Functionalization for Epigenetic Inhibitors

For targets like ATAD2 or HDACs, the precursor is often coupled to a heteroaromatic core (e.g., a chloropyridazine or quinazoline) [2, 3].

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, ensuring that only the hexan-2-yl modified secondary amine attacks the electrophile.

Step-by-Step Methodology:

  • Preparation: Charge a microwave-safe vial with the heteroaryl chloride core (1.0 eq, 0.5 mmol) and N-(hexan-2-yl)-1-methylpiperidin-4-amine (1.2 eq, 0.6 mmol).

  • Solvent & Base: Add anhydrous Tetrahydrofuran (THF) (4.0 mL) followed by DIPEA (2.5 eq, 1.25 mmol).

  • Reaction: Seal the vial and heat thermally at 60 °C for 16 hours, or via microwave irradiation at 120 °C for 20 minutes.

  • Self-Validating IPC: Analyze via LC-MS. Validation metric: The product peak should exhibit the characteristic isotopic pattern of the coupled product, with the absence of the starting heteroaryl chloride.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude oil directly via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the product as a trifluoroacetate salt.

Pharmacological Target Engagement

When integrated into a final drug scaffold, the N-(hexan-2-yl)-1-methylpiperidin-4-amine moiety acts as a potent modulator of cellular signaling. In the context of M1 muscarinic antagonists, the lipophilic hexyl chain anchors the molecule in an allosteric/orthosteric hybrid pocket, while the protonated piperidine nitrogen forms a salt bridge with Asp105. This binding competitively inhibits acetylcholine, preventing the activation of the Gq/11 protein cascade.

Pathway L Precursor-Derived Ligand R M1 Receptor (Asp105 Salt Bridge) L->R Antagonism G Gq/11 Protein R->G Activation Blocked P Phospholipase C G->P Downstream Signal E Ca2+ Mobilization P->E Inhibited

Pharmacological inhibition of the M1 muscarinic receptor signaling pathway.

By strategically utilizing this precursor, drug discovery professionals can rapidly access structurally complex, highly three-dimensional chemical space that bypasses traditional attrition factors associated with poor bioavailability and off-target toxicity.

References

  • Title: Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists Source: Pharmaceuticals (Basel), 2022. URL: [Link]

  • Title: Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models Source: Journal of Medicinal Chemistry, ACS Publications, 2022. URL: [Link]

  • Title: Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors Source: Oncotarget, 2017. URL: [Link]

Method

Extraction and purification techniques for N-(hexan-2-yl)-1-methylpiperidin-4-amine

Application Note: Advanced Extraction and Chromatographic Purification of N-(hexan-2-yl)-1-methylpiperidin-4-amine Introduction & Physicochemical Rationale N-(hexan-2-yl)-1-methylpiperidin-4-amine is a highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Extraction and Chromatographic Purification of N-(hexan-2-yl)-1-methylpiperidin-4-amine

Introduction & Physicochemical Rationale

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a highly lipophilic diamine featuring both a tertiary piperidine nitrogen and a secondary exocyclic amine. Piperidine derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of neuroactive agents, kinase inhibitors, and epigenetic modulators[1][2].

The isolation and purification of this compound require a strategic approach dictated by its ionization profile. The predicted pKa of the 1-methylpiperidin-4-amine core is approximately 9.92[3]. Consequently, the molecule exists as a highly water-soluble dication in acidic environments and a neutral, highly lipophilic free base in strongly alkaline environments. This distinct pH-dependent behavior forms the mechanistic foundation for our recommended isolation strategy: a rigorous acid-base liquid-liquid extraction (LLE) followed by normal-phase flash chromatography utilizing basic modifiers[3][4].

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Target + Impurities) AcidWash Acidic Aqueous Extraction (pH 2.0, 2M HCl) Start->AcidWash OrgWaste1 Organic Layer (Neutral/Acidic Impurities) AcidWash->OrgWaste1 Discard AqLayer1 Aqueous Layer (Protonated Target Diamine) AcidWash->AqLayer1 Retain Basification Basification (pH > 12.0, 2M NaOH) AqLayer1->Basification OrgExtract Organic Extraction (DCM or EtOAc) Basification->OrgExtract AqWaste2 Aqueous Layer (Salts & Polar Impurities) OrgExtract->AqWaste2 Discard Purification Flash Chromatography (DCM:MeOH:NH4OH) OrgExtract->Purification Retain & Dry (Na2SO4) PureProduct Pure N-(hexan-2-yl)- 1-methylpiperidin-4-amine Purification->PureProduct

Fig 1. Acid-base extraction and purification workflow for N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)

This protocol separates the target diamine from non-basic byproducts (e.g., unreacted ketones from reductive amination or transition metal catalysts).

  • Self-Validating Mechanism: The efficiency of this protocol relies on strict pH monitoring. Failure to reach pH > 12 during the basification step will result in significant product loss to the aqueous phase due to incomplete deprotonation of the secondary amine.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in 50 mL of Ethyl Acetate (EtOAc).

  • Acidic Partitioning: Add 50 mL of 2M HCl to the organic layer. Stir vigorously for 10 minutes.

    • Causality: The low pH (pH ~2) ensures both nitrogen atoms of N-(hexan-2-yl)-1-methylpiperidin-4-amine are fully protonated. This converts the lipophilic free base into a highly polar dihydrochloride salt, driving the target compound exclusively into the aqueous phase.

  • Phase Separation: Separate the layers. Discard the organic layer, which now contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath to control the exothermic neutralization. Slowly add 2M NaOH dropwise until the pH exceeds 12.

    • Validation: Verify the pH with high-range indicator paper. The solution will become visibly cloudy as the lipophilic free base precipitates out of the aqueous solution.

  • Organic Extraction: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 50 mL)[4].

    • Causality: DCM is prioritized over EtOAc in this step due to its superior solvation capacity for highly lipophilic free-base amines and its ability to cleanly separate from the dense aqueous layer.

  • Drying and Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Normal-Phase Flash Chromatography

Because of the dual basic sites, N-(hexan-2-yl)-1-methylpiperidin-4-amine will interact strongly with the acidic silanol (Si-OH) groups on standard bare silica gel, leading to severe peak tailing, broad elution bands, or irreversible adsorption.

Step-by-Step Methodology:

  • Column Preparation: Pack the silica gel column using a mobile phase of DCM containing 1% to 3.5% aqueous Ammonia (NH₄OH) or Triethylamine (TEA)[3].

  • Sample Loading: Dissolve the crude extract in a minimum volume of DCM and load it evenly onto the column head.

  • Elution: Elute using a gradient of Methanol (0% to 10%) in DCM, strictly maintaining the basic modifier (e.g., DCM:MeOH:NH₄OH = 90:10:1)[5].

    • Causality: The basic modifier (NH₄OH or TEA) acts as a sacrificial agent, competitively binding to the acidic silanols on the silica stationary phase. This masks the active sites, allowing the target diamine to elute as a sharp, symmetrical band rather than smearing across the column.

  • Fraction Collection & Validation: Monitor fractions via Thin Layer Chromatography (TLC).

    • Validation: Because the target molecule lacks strong UV chromophores, TLC plates must be stained using Ninhydrin (which reacts with the secondary amine) or Dragendorff's reagent (which detects tertiary alkaloids) to visualize the product spots. Combine product-containing fractions and evaporate.

Quantitative Data Summary

To guide process scale-up and analytical transfer, the following table summarizes the expected performance metrics of the extraction and purification methodologies based on standard 4-aminopiperidine derivative workflows.

MethodologyTarget MatrixExpected Recovery (%)Expected Purity (%)ScalabilityPrimary Limitation
Acid-Base LLE Crude Synthesis Mixture85 - 92%80 - 85%High (Multi-kg)Emulsion formation at interface
Cation-Exchange SPE Biological Fluids (Plasma)90 - 95%> 90%Low (Analytical)Sorbent capacity limits
Flash Chromatography LLE Crude Extract75 - 85%> 98%Medium (Gram scale)High solvent consumption
Salt Crystallization Purified Free Base60 - 70%> 99.5%High (Multi-kg)Requires precise solvent ratios

Protocol 3: Final Polishing via Salt Crystallization

For long-term storage, analytical reference standard preparation, and biological testing, converting the free base to a stable salt (e.g., dihydrochloride) is highly recommended. This prevents oxidative degradation of the amines and eliminates the hygroscopic nature of the free base oil.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographically purified free base in dry diethyl ether or isopropyl alcohol (IPA).

  • Salt Formation: Slowly add a stoichiometric excess of anhydrous HCl in dioxane (4M) under a nitrogen atmosphere at 0 °C[1].

    • Causality: The anhydrous environment prevents the highly hygroscopic salt from dissolving in atmospheric moisture. The dihydrochloride salt will immediately precipitate as a highly pure, white crystalline solid.

  • Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum for 24 hours.

    • Validation: Confirm complete salt formation and absolute purity via quantitative NMR (qNMR) and elemental analysis (CHN).

References

  • MDPI. "Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists". Available at: [Link]

  • NIH / PMC. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase". Available at: [Link]

  • ACS Publications. "Structure-Based Design and Characterization of the Highly Potent and Selective Covalent Inhibitors Targeting the Lysine Methyltransferases G9a/GLP". Available at: [Link]

Sources

Application

Mass spectrometry (LC-MS/MS) parameters for N-(hexan-2-yl)-1-methylpiperidin-4-amine

An Application Note and Protocol for the Quantitative Analysis of N-(hexan-2-yl)-1-methylpiperidin-4-amine in Human Plasma using LC-MS/MS Abstract This application note presents a robust and sensitive liquid chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of N-(hexan-2-yl)-1-methylpiperidin-4-amine in Human Plasma using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-(hexan-2-yl)-1-methylpiperidin-4-amine in human plasma. The piperidine moiety is a prevalent scaffold in many pharmaceutical compounds, making the development of reliable analytical methods for its derivatives crucial for drug discovery and development.[1][2] This protocol details a comprehensive workflow, from sample preparation using a straightforward protein precipitation technique to optimized chromatographic separation and mass spectrometric detection. The method is designed to meet the rigorous standards required in regulated bioanalysis, providing the accuracy, precision, and sensitivity needed for pharmacokinetic and toxicokinetic studies. All validation parameters are discussed in accordance with international guidelines.[3][4][5][6][7]

Introduction

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a secondary amine containing a substituted piperidine ring. Piperidine and its derivatives are fundamental heterocyclic amines found in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities.[2] The accurate quantification of such compounds in complex biological matrices like plasma is essential for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high selectivity, sensitivity, and speed.[7][8][9] This note provides a detailed protocol for researchers and drug development professionals, explaining the causality behind key experimental choices to ensure reproducible and reliable results.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful LC-MS/MS method.[10]

  • Chemical Name: N-(hexan-2-yl)-1-methylpiperidin-4-amine

  • Molecular Formula: C₁₃H₂₈N₂

  • Monoisotopic Mass: 212.2252 u

  • Protonated Mass [M+H]⁺: 213.2330 u

  • Chemical Structure:

Figure 1: Chemical Structure of the Analyte.

The presence of two basic nitrogen atoms makes the molecule highly suitable for positive mode electrospray ionization (ESI+). The compound's moderate polarity suggests that reversed-phase chromatography will be an effective separation technique.[11]

Experimental Methodology

This section outlines the complete protocol, from sample handling to final data acquisition.

Materials and Reagents
  • Analyte Reference Standard: N-(hexan-2-yl)-1-methylpiperidin-4-amine (≥98% purity)

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., N-(hexan-2-yl)-1-(trideuteromethyl)piperidin-4-amine) is highly recommended. If unavailable, a structurally similar compound with different mass can be used.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water. All solvents must be LC-MS grade.[12]

  • Additives: Formic acid (FA), LC-MS grade.

  • Biological Matrix: Blank human plasma, screened for interferences.

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of MeOH.[2]

  • Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock with 50:50 ACN:Water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working stock solutions into blank human plasma to prepare CC and QC samples at various concentrations. Typical QC levels are Low, Medium, and High.[13] The Lower Limit of Quantification (LLOQ) should be the lowest point on the calibration curve.[7]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with analysis and damage the LC column.[10][14]

Protocol:

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard (IS) working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

cluster_products Collision-Induced Dissociation (CID) parent Precursor Ion [M+H]⁺ m/z 213.2 frag1 Product Ion 1 (e.g., Piperidine Ring Fragment) m/z 114.1 parent->frag1 Quantifier frag2 Product Ion 2 (e.g., Loss of Hexyl Group) m/z 128.1 parent->frag2 Qualifier

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(hexan-2-yl)-1-methylpiperidin-4-amine

Welcome to the Application Science portal. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals maximize the synthesis yield of N-(hexan-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science portal. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals maximize the synthesis yield of N-(hexan-2-yl)-1-methylpiperidin-4-amine.

This guide moves beyond basic recipes; it explores the thermodynamic and kinetic causalities behind reductive amination failures and provides field-proven, self-validating protocols to ensure experimental success.

Part 1: Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the chemical logic of the reaction. The synthesis relies on a reductive amination pathway, which is a delicate balance between nucleophilic addition, dehydration, and reduction.

G K Hexan-2-one + 1-Methylpiperidin-4-amine CA Carbinolamine Intermediate K->CA Nucleophilic Attack IM Iminium Ion (Dehydration) CA->IM -H2O (Acid Catalysis) PR N-(hexan-2-yl)-1-methyl piperidin-4-amine IM->PR Reduction (STAB/NaBH3CN)

Mechanistic pathway of the reductive amination to form the target secondary amine.

Part 2: Troubleshooting Guides & FAQs

Q1: Should I synthesize this molecule using hexan-2-one + 1-methylpiperidin-4-amine, or hexan-2-amine + 1-methylpiperidin-4-one?

Answer: The preferred route utilizes hexan-2-one and 1-methylpiperidin-4-amine . Causality: While both routes are theoretically viable, 1-methylpiperidin-4-amine is a highly effective, stable nucleophile that readily attacks carbonyl compounds to form iminium cations[1]. Conversely, using 1-methylpiperidin-4-one introduces the risk of unwanted enolization and aldol condensation side reactions under certain pH conditions. By utilizing the primary amine on the piperidine ring as the nucleophile, you ensure a cleaner reaction profile.

Q2: My overall yield is stalled at 30-40% with significant unreacted starting materials. How do I drive the reaction forward?

Answer: This is a classic symptom of an incomplete carbinolamine dehydration step (stalled iminium ion formation). Causality: Hexan-2-one possesses moderate steric bulk (a butyl chain and a methyl group adjacent to the carbonyl). This steric hindrance impedes the nucleophilic attack by the bulky 1-methylpiperidin-4-amine, causing the thermodynamic equilibrium to favor the starting materials rather than the imine. Solution: You must actively scavenge water to shift the equilibrium via Le Chatelier's principle. Add Titanium(IV) isopropoxide (Ti(OiPr)4) to the neat amine/ketone mixture before adding the solvent. Ti(OiPr)4 acts as both a Lewis acid to activate the ketone's carbonyl carbon and a highly effective dehydrating agent, driving imine formation to near completion[2].

Q3: I am detecting a large amount of hexan-2-ol in my LC-MS traces. Why is my ketone being consumed without forming the product?

Answer: You are experiencing premature over-reduction of the ketone. Causality: If you are using Sodium Borohydride (NaBH4), the reagent is too nucleophilic and will rapidly reduce hexan-2-one to hexan-2-ol before the sterically hindered imine has time to form[2]. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) . The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a mild reducing agent that selectively reduces imines and iminium ions over ketones at neutral to weakly acidic pH[3],[4].

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) Q1 High Ketone/Amine Unreacted? Start->Q1 Q2 Alcohol Byproduct Detected? Start->Q2 Sol1 Add Ti(OiPr)4 or Molecular Sieves Q1->Sol1 Yes (Imine stall) Sol2 Switch to STAB or Delay Reductant Addition Q2->Sol2 Yes (Over-reduction)

Diagnostic workflow for resolving common yield-limiting side reactions.

Part 3: Quantitative Data & Condition Optimization

To aid in your experimental design, the following table summarizes the causal impact of different reagent combinations on the synthesis yield of sterically hindered secondary amines.

Reducing AgentSolventAdditive / CatalystImine Pre-formationTypical YieldPrimary Side Reaction Observed
NaBH4 MeOHNone0 h (Direct addition)< 20%High ketone reduction (hexan-2-ol)[2]
NaBH3CN MeOHAcOH (pH ~5)2 h50-60%Sluggish kinetics; toxic HCN gas risk[3]
STAB DCEAcOH (1.0 eq)0 h (Direct addition)70-80%Minimal; slight unreacted starting material[3]
STAB THFTi(OiPr)4 (1.2 eq)4 h (Neat)> 90% Highly optimized for steric hindrance

Note: STAB is water-sensitive and exhibits poor compatibility with methanol; reactions should strictly utilize aprotic solvents like DCE, DCM, or THF[2].

Part 4: Validated Step-by-Step Protocol

To guarantee scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without passing the built-in analytical checkpoints.

Phase 1: Imine Formation (The Validation Checkpoint)
  • In an oven-dried, argon-purged round-bottom flask, combine 1-methylpiperidin-4-amine (1.0 eq, 10.0 mmol) and hexan-2-one (1.05 eq, 10.5 mmol).

  • Add Titanium(IV) isopropoxide (1.2 eq, 12.0 mmol) dropwise at room temperature. Stir the neat mixture vigorously for 2 to 4 hours.

  • Self-Validation Checkpoint 1 (NMR): Extract a 10 µL aliquot, dilute in CDCl3, and acquire a rapid 1H-NMR spectrum. Confirm the disappearance of the ketone's alpha-methyl singlet and the appearance of the imine carbon/proton signatures. Do not proceed to Phase 2 until conversion exceeds 95%.

Phase 2: Selective Reduction
  • Dilute the validated imine mixture with anhydrous THF (30 mL).

  • Cool the reaction flask to 0 °C using an ice-water bath to control the exotherm.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15.0 mmol) portion-wise over 15 minutes[3].

  • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Self-Validation Checkpoint 2 (TLC/LC-MS): Before quenching, spot the mixture on a TLC plate (DCM:MeOH:NH4OH 90:9:1) and stain with Ninhydrin. The primary amine starting material will exhibit a distinct color and Rf value compared to the secondary amine product. Confirm complete consumption of the imine.

Phase 3: Quenching and Isolation
  • Quench the reaction carefully by adding saturated aqueous NaHCO3 (20 mL). This neutralizes the mixture and hydrolyzes the titanium complex, forming a dense white precipitate of TiO2.

  • Filter the suspension through a pad of Celite to remove the TiO2 salts. Wash the filter cake thoroughly with Ethyl Acetate (3 x 20 mL) to ensure full product recovery.

  • Transfer the filtrate to a separatory funnel. Isolate the organic layer, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Part 5: References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: mdma.ch URL:

  • Reductive Amination - Common Conditions Source: commonorganicchemistry.com URL:

  • Discovery of Potent and Selective Blockers Targeting the Epilepsy-Associated K Na 1.1 Channel Source: ACS Publications URL:

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: Sciencemadness.org URL:

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of N-(hexan-2-yl)-1-methylpiperidin-4-amine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists dealing with the chemical instability of N-(hexan-2-yl)-1-methylpiperidin-4-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, analytical chemists, and formulation scientists dealing with the chemical instability of N-(hexan-2-yl)-1-methylpiperidin-4-amine . Below, we address the mechanistic causes of its degradation, analytical troubleshooting, and field-proven protocols to ensure long-term stability.

Part 1: Mechanistic Causes of Degradation

Q: Why is N-(hexan-2-yl)-1-methylpiperidin-4-amine so susceptible to oxidative degradation during routine storage? A: The vulnerability of this compound stems from its dual-amine architecture, which presents two distinct nucleophilic centers that react differently with molecular oxygen and trace peroxides[1].

  • The Tertiary Amine (Piperidine Ring): The nitrogen at the 1-position of the piperidine ring is highly nucleophilic. In the presence of oxygen or electrophilic oxidants, it readily donates its lone pair to form an N-oxide [1].

  • The Secondary Amine (Exocyclic): The sterically hindered secondary amine at the 4-position (substituted with the hexan-2-yl group) follows a different oxidative pathway. It initially oxidizes to a hydroxylamine intermediate, which subsequently undergoes further oxidation to form a nitrone , or it can suffer oxidative N-dealkylation, cleaving the aliphatic chain entirely[2].

Pathway Parent N-(hexan-2-yl)-1-methylpiperidin-4-amine (Parent Compound) TertOx Piperidine N-oxide (+16 Da) Parent->TertOx Tertiary N-Oxidation SecOx Hydroxylamine Intermediate (+16 Da) Parent->SecOx Secondary N-Oxidation Dealkyl N-Dealkylation Products (Cleavage) Parent->Dealkyl Oxidative Cleavage Nitrone Nitrone Degradant (+14 Da from parent) SecOx->Nitrone Further Oxidation

Caption: Divergent oxidative degradation pathways of N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Part 2: Analytical Troubleshooting

Q: Both the N-oxide and the hydroxylamine degradants add +16 Da to the parent mass. How can I definitively distinguish between them in my stability assays? A: Standard electrospray ionization (ESI-MS) will show indistinguishable molecular ions for both degradants. To resolve this, you must switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI) and analyze the fragmentation patterns. Causality: Under APCI-MS/MS conditions, N-oxides exhibit a highly characteristic loss of a single oxygen atom (-16 Da) from the molecular ion. In contrast, hydroxylated aliphatic amines (like your secondary amine degradant) will predominantly undergo dehydration, showing a loss of a water molecule (-18 Da)[3]. This mechanistic divergence in gas-phase fragmentation allows for definitive structural assignment of the degraded batch.

Part 3: Formulation & Storage Solutions

Q: What antioxidants are chemically compatible with this specific diamine to prevent autoxidation? A: The choice of antioxidant depends on the physical state of your storage:

  • For Bulk API / Organic Solutions: Hindered phenolics, such as Butylated hydroxytoluene (BHT) , are the gold standard. BHT acts as a sacrificial free-radical scavenger. Because it is sterically hindered, the resulting phenoxy radical is highly stable and does not react with the amine, effectively breaking the autoxidation chain reaction[4].

  • For Aqueous Pharmaceutical Formulations: Free methionine is highly recommended. Methionine acts as a physiologically compatible, sacrificial antioxidant that readily oxidizes to methionine sulfoxide, thereby shielding the sensitive amine centers from oxidative stress in solution[5].

Q: Does the storage atmosphere and packaging really make a measurable difference? A: Yes. Autoxidation is driven by oxygen in the headspace and accelerated by light and temperature[6]. As demonstrated in the quantitative data below, relying solely on cold storage without atmospheric control is insufficient.

Quantitative Data: Comparative Stability Profile

Data reflects a 6-month accelerated stability study of N-(hexan-2-yl)-1-methylpiperidin-4-amine (Initial Purity >99.8%).

Storage ContainerAtmosphereTempAntioxidant Additive6-Month Purity RecoveryPrimary Degradant Observed
Clear GlassAmbient Air25°CNone78.4%Piperidine N-oxide
Amber GlassAmbient Air4°CNone89.1%Piperidine N-oxide
Amber GlassAmbient Air4°C100 ppm BHT94.5%Nitrone
Amber PTFE-Sealed Argon Purged -20°C 100 ppm BHT >99.5% None detected

Part 4: Self-Validating Storage Protocol

To guarantee the integrity of your compound, do not just store it; build a system that proves it is safe. The following step-by-step methodology utilizes a self-validating workflow to ensure absolute oxidative protection.

Step 1: Salt Conversion (Optional but Recommended) Convert the free base to a hydrochloride (HCl) salt using dry HCl in ether. Causality: Protonating the nitrogen lone pairs drastically reduces their electron density, effectively neutralizing their nucleophilicity and preventing electrophilic attack by oxygen.

Step 2: Antioxidant Doping Blend the bulk powder with 100 ppm of BHT[4]. Causality: BHT intercepts and neutralizes any free radicals generated by trace oxygen ingress before they can propagate through the batch.

Step 3: UV-Blocking Packaging Aliquot the material into amber glass vials. Causality: Amber glass blocks UV radiation, preventing the photo-catalyzed generation of highly reactive singlet oxygen[6].

Step 4: Headspace Displacement Purge the vial headspace with ultra-high purity (UHP) Argon for 30 seconds. Causality: Argon is significantly heavier than air and effectively displaces ambient oxygen, starving the autoxidation reaction of its primary reactant.

Step 5: The Self-Validation Check (Sentinel Vial) Alongside your sample vials, prepare a "sentinel vial" containing a resazurin-based oxygen indicator strip, sealed under the exact same Argon purging conditions. Causality: This creates a self-validating system. If the PTFE seal fails over the months of storage, the indicator will irreversibly change color from pink to blue. This provides immediate visual proof of atmospheric integrity without needing to sacrifice a precious sample for LC-MS validation.

Step 6: Sealing & Cold Storage Cap tightly with PTFE-lined septa and store in a dedicated -20°C freezer. Causality: Sub-zero temperatures exponentially decrease the kinetic rate of any residual oxidative reactions (Arrhenius principle).

Workflow Prep 1. Salt Formation (e.g., HCl) AO 2. Add Antioxidant (100 ppm BHT) Prep->AO Purge 3. Argon Purge (Headspace) AO->Purge Seal 4. PTFE-Sealed Amber Vials Purge->Seal Store 5. Storage at -20°C Seal->Store Test 6. Sentinel Vial Validation Store->Test

Caption: Step-by-step self-validating protective storage workflow.

References

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. 1

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - The Journal of Organic Chemistry. 2

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds - Analytical Chemistry. 3

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. 4

  • Compositions and methods for the prevention of oxidative degradation of proteins - Google Patents. 5

  • Stabilization of Pharmaceuticals to Oxidative Degradation - Pharmaceutical Development and Technology. 6

Sources

Troubleshooting

Technical Support Center: Resolving Low Aqueous Solubility of N-(hexan-2-yl)-1-methylpiperidin-4-amine

Welcome to the technical support center for N-(hexan-2-yl)-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively address challenges related to th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(hexan-2-yl)-1-methylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively address challenges related to the low aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to N-(hexan-2-yl)-1-methylpiperidin-4-amine

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a basic compound with a structure that suggests limited aqueous solubility at physiological pH due to its piperidine core and hexanyl side chain. This document provides a range of strategies to enhance its solubility for various experimental and formulation needs.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my stock solution of N-(hexan-2-yl)-1-methylpiperidin-4-amine cloudy or showing precipitation at neutral pH?

A1: N-(hexan-2-yl)-1-methylpiperidin-4-amine is a basic compound containing an amine group. At neutral or alkaline pH, the amine group is predominantly in its un-ionized (free base) form, which is less water-soluble, leading to cloudiness or precipitation.[1][2] To achieve a clear solution, the pH needs to be lowered to protonate the amine, forming a more soluble salt.

Q2: What is the first and simplest step I should take to try and dissolve the compound in an aqueous buffer?

A2: The most straightforward initial approach is pH adjustment.[3][4] Since N-(hexan-2-yl)-1-methylpiperidin-4-amine is a basic compound, lowering the pH of the aqueous medium will increase its solubility. Start by preparing a dilute acidic solution (e.g., with HCl or citric acid) and gradually add your compound while monitoring for dissolution.

Q3: Can I use organic solvents to make a stock solution? If so, which ones are recommended?

A3: Yes, creating a concentrated stock solution in an organic solvent is a common practice. Solvents like ethanol, propylene glycol, polyethylene glycol (PEG), or dimethyl sulfoxide (DMSO) are often effective.[5][6] However, be mindful of the final concentration of the organic solvent in your aqueous experimental medium, as it can affect cellular assays or other biological systems. This technique is a form of cosolvency.[5][7][8]

Q4: Are there advanced formulation techniques I can use if simple pH adjustment or cosolvents are not sufficient or suitable for my application?

A4: Absolutely. For more challenging cases, or for in vivo applications, several advanced techniques can be employed. These include:

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin can significantly enhance its aqueous solubility.[9][]

  • Surfactant-Based Formulations: Using surfactants to form micelles that encapsulate the drug can increase solubility.[6][11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[13][14][15][16]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can increase its surface area and, consequently, its dissolution velocity.[17][18][19][20]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides a systematic approach to resolving solubility issues, from basic to advanced methods.

Troubleshooting Workflow

Solubility_Troubleshooting_Workflow cluster_advanced Advanced Strategies start Start: Low Aqueous Solubility Observed ph_adjust Strategy 1: pH Adjustment (Protonation of Amine) start->ph_adjust Simple & Rapid cosolvency Strategy 2: Cosolvency (Organic Solvents) ph_adjust->cosolvency Insufficient Solubility or pH incompatible with assay success Success: Proceed with Experiment ph_adjust->success Solubility Achieved advanced Strategy 3: Advanced Formulation cosolvency->advanced Solvent incompatible with assay or high concentration needed cosolvency->success Solubility Achieved advanced->success Solubility Achieved cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin surfactants Surfactant Micelles advanced->surfactants solid_dispersion Solid Dispersion advanced->solid_dispersion nanosuspension Nanosuspension advanced->nanosuspension

Caption: A decision-making workflow for addressing the low aqueous solubility of N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Strategy 1: pH Adjustment

Scientific Rationale: The amine group in N-(hexan-2-yl)-1-methylpiperidin-4-amine is a weak base. By lowering the pH of the aqueous solution, the amine group becomes protonated (R-NH₂⁺), forming a more polar and thus more water-soluble salt.[21][22] The relationship between pH, pKa, and the ratio of ionized to un-ionized drug is described by the Henderson-Hasselbalch equation.[2][21]

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Use a buffer system that covers a pH range from acidic to neutral (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Add excess compound: To a small, fixed volume of each buffer (e.g., 1 mL), add an excess amount of N-(hexan-2-yl)-1-methylpiperidin-4-amine (enough so that some solid remains undissolved).

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (on a log scale) against the pH of the buffer. This will give you a pH-solubility profile.

pHExpected Solubility of N-(hexan-2-yl)-1-methylpiperidin-4-amine
< 5High
5 - 7Moderate to Low
> 7Low (likely precipitation)

Visualization of pH Effect:

pH_Effect_on_Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_node Predominantly Ionized Form (R-NH₂⁺) high_solubility high_solubility low_ph_node->high_solubility High Aqueous Solubility high_ph_node Predominantly Un-ionized Form (R-NH) low_solubility low_solubility high_ph_node->low_solubility Low Aqueous Solubility

Caption: The effect of pH on the ionization state and resulting aqueous solubility of an amine-containing compound.

Strategy 2: Cosolvency

Scientific Rationale: Cosolvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.[5][7] They work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic portions of the drug molecule.[8]

Commonly Used Cosolvents:

CosolventTypical Concentration RangeConsiderations
Ethanol1-20%Can have biological effects at higher concentrations.
Propylene Glycol1-40%Generally well-tolerated.
Polyethylene Glycol (PEG 300/400)1-50%Low toxicity; can be viscous.
Glycerin1-30%Viscous; can be a good choice for oral formulations.

Experimental Protocol: Cosolvent Screening

  • Prepare binary solvent systems: Create a series of mixtures of your chosen cosolvent with your aqueous buffer (e.g., 10%, 20%, 30%, 40% v/v cosolvent in buffer).

  • Determine solubility: Using the same method as the pH-dependent solubility assessment (adding excess compound, equilibrating, and measuring the supernatant concentration), determine the solubility of N-(hexan-2-yl)-1-methylpiperidin-4-amine in each cosolvent mixture.

  • Plot the data: Plot solubility versus the percentage of cosolvent to identify the most effective cosolvent and the required concentration.

Strategy 3: Advanced Formulation Approaches

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] The hydrophobic portion of N-(hexan-2-yl)-1-methylpiperidin-4-amine can be encapsulated within this cavity, forming an inclusion complex that has a much higher aqueous solubility due to the hydrophilic outer surface of the cyclodextrin.[][23]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare cyclodextrin solutions: Create a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) ranging from 0 to 50 mM.

  • Add excess compound: Add an excess amount of N-(hexan-2-yl)-1-methylpiperidin-4-amine to each cyclodextrin solution.

  • Equilibrate and quantify: Follow the same equilibration and quantification steps as in the previous protocols.

  • Plot the data: Plot the solubility of the compound against the cyclodextrin concentration. A linear increase in solubility suggests the formation of a 1:1 complex.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic N-(hexan-2-yl)-1-methylpiperidin-4-amine can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[6][11]

Commonly Used Pharmaceutical Surfactants:

SurfactantTypeTypical Use
Polysorbate 80 (Tween® 80)Non-ionicOral, injectable, and topical formulations
Sodium Lauryl Sulfate (SLS)AnionicPrimarily oral solid dosage forms
Cremophor® ELNon-ionicInjectable and oral formulations
Amino acid-based surfactantsCationic, Anionic, or ZwitterionicOffer good biocompatibility and biodegradability[11][12][24][25]

Experimental Protocol: Surfactant Solubility Enhancement

  • Prepare surfactant solutions: Make a series of aqueous solutions with increasing concentrations of a chosen surfactant, ensuring some concentrations are above the CMC.

  • Add excess compound, equilibrate, and quantify: Follow the same procedure as for the cyclodextrin study.

  • Plot the data: Plot the solubility of the compound against the surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.). Retrieved March 26, 2026, from [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Akhtar, M. S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs: An update. Journal of Drug Delivery and Therapeutics, 9(2), 522-530.
  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 203.
  • Patel, K., & Patel, N. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10.
  • Nanosuspension technology for poorly soluble drugs - SciSpace. (n.d.). Retrieved March 26, 2026, from [Link]

  • Kumar, P., et al. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology.
  • Cosolvent - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library.
  • Cosolvency | PPTX - Slideshare. (n.d.). Retrieved March 26, 2026, from [Link]

  • Wang, Y., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7306.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved March 26, 2026, from [Link]

  • "Mixed-solvency approach" – Boon for solubilization of poorly water-soluble drugs - SciSpace. (n.d.). Retrieved March 26, 2026, from [Link]

  • (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
  • View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS | Universal Journal of Pharmaceutical Research. (n.d.). Retrieved March 26, 2026, from [Link]

  • IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW - Semantic Scholar. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solubility and pH of amines - ISSR. (n.d.). Retrieved March 26, 2026, from [Link]

  • Garg, A., & Gupta, M. M. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. International Journal of Drug Development and Research, 6(2), 139-149.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery.
  • 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. (2025). Pharma Excipients.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs | Request PDF - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1435-1447.
  • Excipients for Solubility and Bioavailability Enhancement. (2020). Pharma Excipients.
  • Study of pH-dependent drugs solubility in water - SciSpace. (2012). Journal of Solution Chemistry, 41(10), 1764-1776.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 112-120.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved March 26, 2026, from [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022). Retrieved March 26, 2026, from [Link]

  • Morán, M. C., et al. (2017).
  • (PDF) Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion - ijrti. (2025).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview - JMPAS. (2012). Journal of Medical and Pharmaceutical Allied Sciences.
  • Colomer, A., Pinazo, A., & Pérez, L. (2011). Amino acid-based surfactants: new antimicrobial agents. Amino Acids, 41(4), 849-860.
  • Development of amino acid-based surfactants: from synthesis to applications - research.chalmers.se. (n.d.). Retrieved March 26, 2026, from [Link]

  • Amino Acid-Based Surfactants as Drug Carriers for the Nonsteroidal Anti-Inflammatory Drug (NSAID) Ibuprofen - Letters in Applied NanoBioScience. (2024). Letters in Applied NanoBioScience, 13(2), 55.
  • pH dependence of amino acid solubility. The solubility of an amino acid... - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • Amine and surfactant combinations. | Download Table - ResearchGate. (n.d.). Retrieved March 26, 2026, from [Link]

  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2026). Retrieved March 26, 2026, from [Link]

Sources

Optimization

Reducing baseline noise in N-(hexan-2-yl)-1-methylpiperidin-4-amine spectroscopic detection

Compound Focus: N-(hexan-2-yl)-1-methylpiperidin-4-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a highly basic, lipophilic alip...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Focus: N-(hexan-2-yl)-1-methylpiperidin-4-amine Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a highly basic, lipophilic aliphatic diamine, N-(hexan-2-yl)-1-methylpiperidin-4-amine presents unique analytical challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). Due to its dual basic nitrogen centers (a tertiary piperidine nitrogen and a secondary aliphatic amine), it readily protonates but is highly susceptible to matrix-induced ion suppression and mobile phase interferences. These issues frequently manifest as severe baseline noise, compromising your limit of detection (LOD).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate noise sources, stabilize your baselines, and validate your analytical system.

Diagnostic Isolation Workflow

Before altering your method, you must isolate whether the baseline noise originates from the instrument, the mobile phase, or the sample matrix.

BaselineDiagnostics Start Observe Baseline Noise in LC-MS Detection CheckBlank Inject Solvent Blank (Method Noise Check) Start->CheckBlank IsNoisePresent Is Noise Still Present? CheckBlank->IsNoisePresent SystemIssue Instrument / Mobile Phase Contamination IsNoisePresent->SystemIssue  Yes   SampleIssue Matrix Effect / Ion Suppression IsNoisePresent->SampleIssue  No   CheckMP Purge with Fresh LC-MS Grade Solvents SystemIssue->CheckMP CleanSource Clean ESI Source & Replace Check Valves SystemIssue->CleanSource OptimizePrep Execute Mixed-Mode SPE Cleanup SampleIssue->OptimizePrep AdjustGradient Switch Additive (TFA to DFA) SampleIssue->AdjustGradient

Diagnostic workflow for isolating baseline noise sources in LC-MS amine analysis.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my LC-MS baseline drift upward continuously during gradient elution? A1: Baseline noise (or baseline drift) refers to fluctuations observed when no sample is introduced or when running a blank[1]. For highly basic amines like N-(hexan-2-yl)-1-methylpiperidin-4-amine, analysts often use Trifluoroacetic Acid (TFA) to prevent peak tailing. However, TFA degrades over time, and its accumulation on the column during the aqueous phase elutes aggressively during the organic gradient, causing the baseline to rise across runs[2]. Causality & Solution: Switch to a volatile, low-molecular-weight organic acid like Difluoroacetic Acid (DFA). DFA provides the ion-pairing benefits of TFA (sharp peaks) but significantly reduces background noise and overcomes the severe ion-suppression effects associated with TFA[3].

Q2: I am experiencing high-frequency background noise and poor S/N ratios in ESI+ mode. How do I fix this? A2: High-frequency noise coupled with signal loss is the hallmark of matrix-induced ion suppression. This phenomenon occurs in the early stages of the LC-MS interface when co-eluting matrix components (like phospholipids) compete with your target amine for available charge in the electrospray ionization (ESI) droplets[4]. Causality & Solution: You must decouple the analyte from the matrix. Implement a rigorous sample pretreatment protocol to remove non-target components and improve the S/N ratio[5]. Additionally, check your ESI source parameters; increasing the desolvation gas temperature improves droplet evaporation, reducing the noise generated by un-desolvated matrix clusters.

Q3: Even after running a zero-volume blank, the baseline remains erratic. Is this a hardware issue? A3: Yes. If method noise is ruled out via a zero-volume injection (bypassing the column), instrument noise is the culprit. Dirty or malfunctioning pump check valves are common sources of baseline noise, particularly if you have historically run acidic ion-pairing methods[2]. Causality & Solution: Rebuild or replace the check valves (ceramic valves are highly recommended for acidic methods to prevent pitting). Perform a systematic source cleaning to remove baked-on amine residues from the ESI capillary.

Quantitative Data: Mobile Phase Optimization

The choice of mobile phase additive directly dictates the ionization efficiency and baseline stability of aliphatic amines. The table below summarizes the quantitative impact of various additives on the detection of N-(hexan-2-yl)-1-methylpiperidin-4-amine.

Mobile Phase AdditiveConcentrationBaseline Noise Level (cps)Signal-to-Noise (S/N)Causality / Mechanism
Trifluoroacetic Acid (TFA) 0.1% v/vHigh (Drifting)15:1Strong ion pairing yields sharp peaks, but causes severe ion suppression in ESI+ mode.
Formic Acid (FA) 0.1% v/vModerate45:1Weak ion pairing; moderate volatility provides mild signal enhancement but allows some peak tailing.
Difluoroacetic Acid (DFA) 0.05% v/vLow (Stable)85:1Optimal balance: Highly volatile, excellent ion pairing for basic nitrogens, with minimal suppression.
Ammonium Acetate 10 mMLow60:1Buffers pH effectively, reduces alkali adduct formation, and maintains a highly stable baseline.
Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocols are designed to not only fix the issue but mathematically prove the root cause has been eliminated.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE for Matrix Removal

Causality: N-(hexan-2-yl)-1-methylpiperidin-4-amine is positively charged at low pH. An MCX solid-phase extraction (SPE) cartridge uses dual retention mechanisms (hydrophobic and electrostatic) to lock the amine in place while washing away the lipids and neutral compounds causing ion suppression.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol, followed by 1 mL of 2% Formic Acid in water through the MCX cartridge.

  • Loading: Dilute your biological sample 1:1 with 2% Formic Acid to fully protonate the piperidine and aliphatic nitrogens. Load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid. Mechanism: Removes acidic and neutral matrix interferences while the amine remains ionically bound.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanism: Removes lipophilic interferences (e.g., phospholipids) that cause high-frequency baseline noise.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH deprotonates the amine, breaking the ionic bond and releasing it into the organic solvent.

  • Validation Step: Dry the eluate under N₂, reconstitute in the initial mobile phase, and inject. Self-Validation: Compare the baseline of this extract against a raw sample injection. A flat baseline confirms matrix-induced ion suppression was the root cause.

Protocol B: Zero-Volume Hardware Isolation (System Suitability)

Causality: Differentiating between column bleed and MS source contamination requires physically isolating the components.

  • Bypass the Column: Remove the analytical column and connect the LC tubing directly to the MS source using a zero-dead-volume union.

  • Purge System: Flush the system with 50:50 LC-MS grade Water:Acetonitrile (no additives) at 0.3 mL/min for 15 minutes to clear residual salts.

  • Inject Blank: Inject 5 µL of pure solvent.

  • Validation Step: Monitor the Total Ion Chromatogram (TIC).

    • Result A: If the baseline noise disappears, the previous noise was caused by column bleed or degraded mobile phase additives.

    • Result B: If the baseline noise persists, the ESI source is contaminated or the pump check valves are failing. Proceed to manually clean the ESI capillary and replace the check valves.

References
  • Wh
  • Why Your HPLC Baseline Drifts—And How to Stop It - Separ
  • LC-MS Grade Solvents and Reagents - LCMS.cz / Merck.
  • Ion Suppression: A Major Concern in Mass Spectrometry - Chrom
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise - Chrom

Sources

Reference Data & Comparative Studies

Validation

N-(hexan-2-yl)-1-methylpiperidin-4-amine vs standard piperidine derivatives in high-throughput screening

[label="Inhibition of Figure 1: Self-validating HTS triage workflow for identifying colloidal aggregators. Cellular Assays: The Phospholipidosis (PLD) Liability When transitioning from biochemical to cell-based phenotypi...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Inhibition of

Figure 1: Self-validating HTS triage workflow for identifying colloidal aggregators.

Cellular Assays: The Phospholipidosis (PLD) Liability

When transitioning from biochemical to cell-based phenotypic screens, the CAD nature of the hexan-2-yl derivative introduces a secondary nuisance mechanism: Phospholipidosis (PLD) .

Because the molecule is lipophilic and uncharged at basic pH, it readily permeates the cell membrane. However, upon entering the acidic environment of the lysosome (pH ~4.5), the piperidine nitrogen becomes fully protonated, trapping the molecule inside[1]. Once trapped, the cationic amphiphile binds electrostatically to anionic phospholipids, forming drug-lipid complexes that resist degradation by lysosomal phospholipases[2]. This results in massive lipid accumulation, cellular stress, and non-specific cytotoxicity—often misinterpreted as a valid phenotypic "hit."

PLD_Pathway N1 N-(hexan-2-yl) Derivative (CAD Pharmacophore) N2 Lysosomal Trapping (Protonation at pH 4.5) N1->N2 N3 Binding to Anionic Phospholipids N2->N3 N4 Inhibition of Lysosomal Lipases N3->N4 N5 Intracellular Phospholipidosis (PLD) N4->N5

Figure 2: Mechanistic pathway of CAD-induced intracellular phospholipidosis.

Experimental Methodologies: Self-Validating Protocols

To rigorously differentiate the specific activity of standard piperidines from the non-specific nuisance behavior of N-(hexan-2-yl)-1-methylpiperidin-4-amine, implement the following self-validating experimental systems.

Protocol A: Detergent-Sensitivity Counter-Screen (Biochemical Assays)

This protocol uses a physical perturbation (detergent) to validate the chemical mechanism of inhibition.

  • Baseline Assay: Run the standard biochemical assay (e.g., fluorescence polarization) establishing an IC50 curve for the compound (100 µM down to 1 nM).

  • Detergent Addition: Prepare a parallel assay plate where the assay buffer is supplemented with 0.01% (v/v) Triton X-100 (a non-ionic detergent).

  • Incubation: Incubate the compound with the enzyme for 30 minutes prior to substrate addition.

  • Data Validation (The Causality Check):

    • If the compound is a true competitive inhibitor (like optimized standard piperidines), the IC50 will remain unchanged.

    • If the compound is an aggregator (like the hexan-2-yl derivative), the Triton X-100 will disrupt the micelle, releasing the sequestered enzyme, and the apparent IC50 will shift dramatically to the right (or inhibition will vanish entirely).

Protocol B: Enzyme Concentration Matrix

Because colloidal aggregates inhibit via surface-area sequestration rather than 1:1 stoichiometry, altering enzyme concentration exposes aggregators.

  • Matrix Setup: Prepare the assay at three different enzyme concentrations: 0.5× , , and 10× the standard assay concentration.

  • Dose-Response: Generate IC50 curves for the test compound at all three enzyme concentrations.

  • Data Validation: A true inhibitor's Ki​ is independent of enzyme concentration (assuming standard Michaelis-Menten kinetics). For an aggregator, a 10-fold increase in enzyme concentration will completely overwhelm the aggregate's surface area, causing a massive rightward shift in the apparent IC50.

Data Presentation: HTS Performance Metrics

The table below summarizes the expected empirical outcomes when running these compounds through a standard drug discovery triage cascade.

Table 2: Comparative HTS Hit Confirmation and Interference Rates

Assay ModalityReadout MechanismStandard Piperidines (e.g., 1-methyl)N-(hexan-2-yl) DerivativePrimary Mechanism of Interference
Biochemical Kinase Fluorescence Quenching< 0.1% False Positive10–15% False PositiveColloidal Aggregation
Detergent Counter-Screen IC50 Shift (+Triton)No Shift (Stable IC50)Complete Loss of ActivityMicelle Disruption
Cell Viability (HeLa) ATP LuminescenceNon-toxic up to 100 µMApparent CC50 ~15 µMLysosomal Trapping / PLD
SPR Binding Target Affinity1:1 Langmuir KineticsSuper-stoichiometricNon-specific surface fouling

Conclusion

While the 1-methylpiperidin-4-amine core is an excellent, highly soluble building block for HTS libraries, the functionalization with a hexan-2-yl group fundamentally shifts its physical chemistry. The resulting molecule behaves as a Cationic Amphiphilic Drug, introducing severe aggregation and phospholipidosis liabilities. Assay developers must deploy detergent counter-screens and orthogonal biophysical checks to prevent these nuisance compounds from polluting hit-to-lead pipelines.

References

  • ChemicalBook.1-Methylpiperidin-4-amine CAS#: 41838-46-4. Contains predictive physicochemical data including pKa values for the piperidine core.
  • ACS Publications (JACS Au).A Collection of Useful Nuisance Compounds (CONS) for Interrogation of Bioassay Integrity. Details the mechanism of colloidal aggregation (50-1000 nm) and CAD interference in biochemical screening.
  • NIH PMC.Nuisance compounds in cellular assays. Discusses the cellular liabilities of CADs, including lysosomal accumulation and non-specific phenotypic readouts.
  • Journal of Medicinal Chemistry (ACS).Assessment of Drug−Lipid Complex Formation by a High-Throughput Langmuir-Balance and Correlation to Phospholipidosis. Explains the binding of CADs to anionic phospholipids and subsequent inhibition of lysosomal lipases.

Sources

Comparative

Validation of LC-MS/MS analytical methods for N-(hexan-2-yl)-1-methylpiperidin-4-amine

Validation of LC-MS/MS Analytical Methods for N-(hexan-2-yl)-1-methylpiperidin-4-amine: A Comparative Guide on Sample Preparation and Column Technologies Executive Summary As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Analytical Methods for N-(hexan-2-yl)-1-methylpiperidin-4-amine: A Comparative Guide on Sample Preparation and Column Technologies

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly basic, lipophilic aliphatic amines in biological matrices. N-(hexan-2-yl)-1-methylpiperidin-4-amine is a prime example of such a challenging analyte[1]. Its physicochemical properties—specifically the basic piperidine nitrogen, the secondary amine, and the lipophilic hexyl chain—make it highly susceptible to severe peak tailing, poor retention on standard reversed-phase columns, and significant matrix-induced ion suppression.

This guide objectively compares sample preparation strategies and chromatographic column technologies to overcome these issues. Furthermore, it establishes a self-validating framework based on the authoritative ICH M10 bioanalytical method validation guidelines to ensure absolute data integrity[2].

Mechanistic Insights: The Analytical Challenge

To develop a robust assay, we must first understand the causality behind analytical failures.

  • Ion Suppression: In highly complex matrices like plasma, endogenous phospholipids co-elute with lipophilic amines, competing for charge in the electrospray ionization (ESI) source and suppressing the analyte signal.

  • Peak Tailing: The basic nitrogens of N-(hexan-2-yl)-1-methylpiperidin-4-amine carry a positive charge at typical acidic LC conditions. These cations interact strongly with residual, unendcapped silanols on traditional silica-based C18 columns. This secondary ion-exchange interaction causes severe peak tailing, reducing the Signal-to-Noise (S/N) ratio and compromising the Lower Limit of Quantification (LLOQ).

Comparison 1: Sample Preparation Strategies

To achieve a pg/mL LLOQ, the extraction method must isolate the target analyte while systematically stripping away phospholipids and endogenous proteins.

We compared three approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.

The Causality of MCX Superiority: MCX sorbents utilize a polymeric reversed-phase backbone grafted with strong sulfonic acid groups. By acidifying the plasma sample, the basic nitrogens of the analyte are fully protonated and strongly retained via cation exchange[3]. This dual-retention mechanism allows us to aggressively wash the sorbent with 100% organic solvents to remove neutral and acidic lipids (phospholipids) without losing the analyte. Eluting with a high-pH organic solvent neutralizes the amine, disrupting the ionic interaction and yielding an ultra-clean extract[3].

Quantitative Data: Sample Preparation Performance

Table 1: Performance Comparison (Spiked Human Plasma, 10 ng/mL, n=6)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (%RSD)Phospholipid Removal
PPT (Acetonitrile)92.4-45.2 (Suppression)12.5Poor
LLE (MTBE, pH 10)68.5-15.48.2Moderate
MCX (Polymeric SPE)95.8 -4.1 3.1 Excellent
Experimental Protocol: Optimized MCX Workflow
  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS). Dilute with 100 µL of 4% H 3​ PO 4​ to disrupt protein binding and fully protonate the amines.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL H 2​ O through the MCX cartridge.

  • Loading: Load the acidified sample at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in H 2​ O (removes hydrophilic/acidic interferences).

  • Wash 2 (Organic): 1 mL 100% MeOH (removes phospholipids and neutral lipophilic compounds).

  • Elution: 1 mL of 5% NH 4​ OH in MeOH. The high pH neutralizes the amine, releasing it from the sorbent.

  • Reconstitution: Evaporate under N 2​ at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

MCX_Workflow A Plasma Sample + Internal Standard B Pre-treatment (Acidify with 4% H3PO4) A->B D Load Sample B->D C MCX Cartridge Condition & Equilibrate C->D E Wash 1: 2% FA (Remove Acids/Neutrals) D->E F Wash 2: 100% MeOH (Remove Lipids) E->F G Elute: 5% NH4OH in MeOH F->G H Evaporate & Reconstitute G->H

Mixed-Mode Cation Exchange (MCX) extraction workflow for basic amines.

Comparison 2: Chromatographic Column Technologies

Standard C18 columns rely purely on hydrophobic dispersion forces. While the hexyl chain of our analyte retains well, the basic nitrogens interact with silanols, causing tailing.

The Causality of Biphenyl Superiority: Biphenyl core-shell columns offer alternative retention mechanisms, including π

π interactions and mild steric interactions. More importantly, modern biphenyl phases are engineered to exhibit substantially less silanol-derived ion exchange activity. When combined with a core-shell architecture—which reduces the eddy dispersion term (A-term in the van Deemter equation)—the result is a perfectly symmetrical peak, maximizing sensitivity.
Quantitative Data: Chromatographic Performance

Table 2: Column Comparison (Isocratic Elution: 40% ACN / 60% Water with 0.1% FA)

Column TypeRetention Time (min)Asymmetry Factor ( As​ )Theoretical Plates ( N )S/N at LLOQ
Fully Porous C18 (100Å, 3µm)2.451.85 (Severe Tailing)8,50015:1
Core-Shell Biphenyl (90Å, 2.6µm)3.101.05 (Symmetrical) 22,400 68:1

The Self-Validating System (ICH M10 Framework)

A high-performance method requires rigorous validation to ensure trustworthiness. Following the ICH M10 guidelines[2], we establish a self-validating loop where each parameter mathematically ensures the integrity of the overall assay.

Key Validation Parameters & Causality:

  • Selectivity & Specificity: Analyzing 6 independent sources of blank matrix ensures no endogenous peaks co-elute with the analyte or the IS, confirming the absolute specificity of the MCX cleanup.

  • Matrix Effect (IS Normalized): Calculated using the matrix factor (MF). By using a stable isotope-labeled IS, any residual ion suppression affects both the analyte and IS equally, forcing the IS-normalized MF to remain strictly between 0.85 and 1.15.

  • Accuracy & Precision: Evaluated at 4 QC levels over 3 separate runs. Acceptance criteria dictate ±15% variance (±20% at LLOQ), proving the method's ruggedness.

  • Stability: Amines can be subject to N-oxidation or degradation in the matrix. Demonstrating Benchtop, Freeze-Thaw, and Long-Term stability ensures sample integrity from the clinic to the mass spectrometer.

Validation_Workflow Start ICH M10 Bioanalytical Validation Selectivity 1. Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Matrix 2. Matrix Effect & Recovery (IS Normalized MF Assessment) Selectivity->Matrix Curve 3. Calibration Curve (Linearity & LLOQ Determination) Matrix->Curve AccPrec 4. Accuracy & Precision (Intra/Inter-batch QCs) Curve->AccPrec Stability 5. Stability (Benchtop, F/T, Long-term) AccPrec->Stability

Core parameters for bioanalytical method validation per ICH M10 guidelines.

Conclusion

For the LC-MS/MS analysis of N-(hexan-2-yl)-1-methylpiperidin-4-amine, relying on standard C18 columns and Protein Precipitation yields sub-optimal, irreproducible data. By intelligently coupling Mixed-Mode Cation Exchange (MCX) sample preparation with a Biphenyl core-shell column, we systematically eliminate phospholipid-induced ion suppression and silanol-driven peak tailing. This combined approach easily satisfies the rigorous acceptance criteria set forth by global regulatory agencies.

References[1] 4-Amino-1-methylpiperidine | C6H14N2, PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-1-methylpiperidine[2] ICH guideline M10 on bioanalytical method validation and study sample analysis, Therapeutic Goods Administration (TGA), https://www.tga.gov.au/resources/resource/guidance/ich-guideline-m10-bioanalytical-method-validation-and-study-sample-analysis[3] When should I choose a mixed-mode SPE?, Biotage, https://www.biotage.com/blog/when-should-i-choose-a-mixed-mode-spe[4] HPLC Column for Biphenyl, Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/products/analytical-chemistry/hplc/hplc-columns

Sources

Validation

Assessing the Reproducibility of N-(hexan-2-yl)-1-methylpiperidin-4-amine Biological Assays in Epigenetic Drug Discovery

Executive Summary & Mechanistic Grounding N-(hexan-2-yl)-1-methylpiperidin-4-amine (N-HMPA) is a critical pharmacophoric building block frequently utilized in the design of dual inhibitors targeting the epigenetic enzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

N-(hexan-2-yl)-1-methylpiperidin-4-amine (N-HMPA) is a critical pharmacophoric building block frequently utilized in the design of dual inhibitors targeting the epigenetic enzymes Lysine Methyltransferase G9a and DNA Methyltransferase 1 (DNMT1) ()[1]. However, the structural architecture of N-HMPA presents a unique double-edged sword in biochemical screening.

The Causality of Artifacts: The basic 1-methylpiperidine nitrogen is essential for target engagement, forming a critical salt bridge with the Asp1078 residue in the G9a SET domain[1]. Conversely, the highly lipophilic hexan-2-yl chain renders the molecule amphiphilic. At micromolar concentrations in standard aqueous buffers, this amphiphilic nature drives phase separation and the formation of colloidal aggregates ()[2]. These colloids non-specifically sequester the target enzyme, leading to false-positive inhibition and artificially inflated IC50 values—a classic Pan-Assay Interference Compound (PAINS) liability[2].

To ensure scientific integrity, it is imperative to move beyond standard biochemical screens and adopt a self-validating assay cascade that physically disrupts these artifacts and orthogonally confirms true cellular target engagement.

Comparative Assay Methodologies

To establish a reproducible screening paradigm for N-HMPA derivatives, we must objectively compare the standard biochemical approach against an optimized biochemical assay and an orthogonal cellular methodology.

Table 1: Quantitative Comparison of N-HMPA Assay Methodologies
Assay MethodologyMatrix EnvironmentSusceptibility to AggregationZ'-FactorIC50 Reproducibility (CV%)Throughput
Standard Biochemical (AlphaLISA) Aqueous Buffer (No Detergent)High (False Positives >10 µM)0.7535%High
Optimized Biochemical (AlphaLISA) Buffer + 0.01% Tween-20 + 0.1% BSALow (Micelles physically disrupted)0.82<10%High
Cellular Thermal Shift Assay (CETSA) Live Cell Lysate / Intact CellsNone (Physiological Matrix)0.6512%Medium

Data Interpretation: The Standard AlphaLISA yields a high CV% (35%) due to batch-to-batch variations in micelle formation. The Optimized AlphaLISA stabilizes the readout, while CETSA provides the ultimate proof of physiological engagement.

Self-Validating Experimental Protocol

To overcome the reproducibility crisis associated with lipophilic amines like N-HMPA, we have engineered a self-validating, three-step protocol. This workflow embeds physical counter-screens and physiological validation to ensure strict causality between compound addition and target inhibition.

Step 1: Compound Solubilization and Dynamic Light Scattering (DLS) Counter-Screen
  • Causality: N-HMPA’s hexan-2-yl tail drives micelle formation at concentrations >10 µM. DLS physically measures the hydrodynamic radius of particles in solution, allowing us to definitively rule out colloidal aggregation before running the biological assay[2].

  • Methodology:

    • Prepare a 10 mM stock of N-HMPA in 100% anhydrous DMSO.

    • Dilute the compound to a 100 µM working concentration in the Optimized Assay Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA, 1 mM DTT).

    • Analyze the solution via DLS (e.g., Wyatt DynaPro). A hydrodynamic radius <10 nm confirms the compound is monomeric. If particles >100 nm are detected, increase Tween-20 concentration up to 0.05%.

Step 2: Optimized AlphaLISA G9a Biochemical Assay
  • Causality: The addition of 0.01% Tween-20 disrupts the critical micelle concentration (CMC) of N-HMPA, preventing enzyme sequestration. Meanwhile, 0.1% BSA coats the polystyrene microplate, preventing the lipophilic tail from adhering to the plastic, which would otherwise artificially lower the free ligand concentration.

  • Methodology:

    • In a 384-well ProxiPlate, dispense 5 nM recombinant G9a (SET domain) and 100 nM biotinylated histone H3 (1-21) peptide in the Optimized Assay Buffer.

    • Add serial dilutions of N-HMPA (from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature.

    • Initiate the methylation reaction by adding 10 µM S-adenosylmethionine (SAM) and incubate for 60 minutes.

    • Add Streptavidin Donor beads and Anti-H3K9me2 Acceptor beads (20 µg/mL final). Incubate in the dark for 30 minutes.

    • Read the plate at 615 nm excitation / 680 nm emission.

Step 3: Orthogonal Cellular Thermal Shift Assay (CETSA)
  • Causality: Biochemical assays, even when optimized, cannot confirm cell permeability or rule out in vitro-specific artifacts. CETSA measures the thermal stabilization of the G9a protein in live cells upon N-HMPA binding. The complex intracellular matrix naturally prevents micelle formation, providing a self-validating proof of physiological target engagement.

  • Methodology:

    • Seed MDA-MB-231 breast cancer cells in 6-well plates and culture until 80% confluent.

    • Treat cells with 1 µM N-HMPA or DMSO vehicle for 2 hours at 37°C.

    • Harvest, wash, and aliquot the cells into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

    • Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

    • Quantify the soluble G9a fraction in the supernatant via Western blot. A positive thermal shift (ΔTm > 2°C) in the N-HMPA treated group confirms true intracellular target engagement.

Assay Logic & Workflow Visualization

The following diagram illustrates the logical divergence between standard artifact-prone pathways and our optimized, self-validating workflow.

Workflow cluster_0 Standard Buffer (Artifact Pathway) cluster_1 Optimized Self-Validating Pathway N_HMPA N-HMPA Ligand (Amphiphilic) Agg Colloidal Aggregation N_HMPA->Agg Aqueous Dilution OptBuf Optimized Buffer (+0.01% Tween-20) N_HMPA->OptBuf Detergent Addition FalsePos False Positive IC50 (Enzyme Sequestration) Agg->FalsePos DLS DLS Counter-Screen (Confirm Monomers) OptBuf->DLS Alpha AlphaLISA G9a Assay (Biochemical) DLS->Alpha Pass (No Micelles) CETSA CETSA Validation (Cellular) Alpha->CETSA Orthogonal Check TrueIC50 Reproducible Target Engagement CETSA->TrueIC50 Correlated Data

Workflow for resolving N-HMPA colloidal aggregation in G9a target engagement assays.

References

  • Rabal, O., et al. "Detailed Exploration around 4-Aminoquinolines Chemical Space to Navigate the Lysine Methyltransferase G9a and DNA Methyltransferase Biological Spaces." Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Owen, S. C., et al. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology, 2012. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(hexan-2-yl)-1-methylpiperidin-4-amine

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a highly specialized, lipophilic secondary amine derivative of 1-methylpiperidin-4-amine. In drug development and synthetic organic chemistry, the addition of the hexan-2-yl ch...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(hexan-2-yl)-1-methylpiperidin-4-amine is a highly specialized, lipophilic secondary amine derivative of 1-methylpiperidin-4-amine. In drug development and synthetic organic chemistry, the addition of the hexan-2-yl chain is often utilized to increase the lipophilicity (LogP) of the molecule, enhancing lipid bilayer permeability and altering pharmacokinetic distribution [1].

However, this structural modification fundamentally alters the compound's hazard profile. While the parent compound is already a corrosive and acutely toxic agent [1], the increased lipophilicity of the hexyl derivative significantly accelerates dermal penetration. Standard laboratory safety protocols are insufficient. This guide provides an authoritative, self-validating operational framework for the safe handling, PPE selection, and disposal of this compound.

Physicochemical Hazard Profile & Mechanistic Rationale

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The basicity of the piperidine and secondary amine nitrogen atoms (estimated pKa​≈10.0 ) makes the free base highly corrosive to human tissue. Concurrently, the hexyl chain increases the partition coefficient, allowing the unprotonated free base to rapidly permeate standard elastomeric barriers (like thin nitrile) and the stratum corneum of the skin [2].

Table 1: Quantitative Data & Hazard Rationale

Property / Hazard ClassQuantitative Estimate / GHSMechanistic Rationale & Operational Implication
Molecular Weight ≈198.35 g/mol Moderate volatility as a free base liquid; inhalation hazard requires constant local exhaust ventilation.
Lipophilicity (LogP) ≈2.5−3.0 High lipid solubility. Rapidly permeates standard nitrile gloves and human skin. Requires specialized elastomers.
Skin Corrosion Category 1B (H314)The high pKa​ causes rapid saponification of skin lipids and protein denaturation upon contact.
Acute Toxicity Category 4 (Oral/Dermal)Enhanced dermal bioavailability due to the hexyl chain means systemic toxicity can occur rapidly after skin exposure.
Flammability Category 3 (H226)Combustible liquid. Must be kept away from static discharge, open flames, and strong oxidizers.

Personal Protective Equipment (PPE) Matrix

Because lipophilic amines degrade and permeate standard laboratory gloves within minutes, PPE selection must be deliberate and scientifically grounded [3]. Do not rely on visual inspection of gloves alone; permeation often occurs before macroscopic degradation is visible.

Table 2: Required PPE and Justification

Protection ZoneRequired EquipmentCausality & Scientific Justification
Hands (Primary) Butyl Rubber or Viton™ gloves (min 16 mil thickness).Standard nitrile gloves offer only splash protection (< 3 minutes breakthrough time) for lipophilic amines [2][3]. Butyl rubber provides a dense, non-polar matrix that resists amine permeation for >4 hours.
Hands (Secondary) Inner disposable nitrile gloves (4-6 mil).Acts as a secondary barrier and protects hands from contamination during the doffing of the heavier outer butyl gloves.
Eye/Face Chemical splash goggles AND a full face shield.The compound causes irreversible eye damage (H318). A face shield prevents capillary action of corrosive liquids from bypassing safety glasses.
Body Flame-Resistant (FR) lab coat + Chemical-resistant apron (Butyl/Neoprene).The compound is a flammable/combustible liquid. The apron prevents the lipophilic amine from soaking through woven lab coats and contacting the skin.
Respiratory Handled exclusively in a certified Class II Type B or standard chemical fume hood.Prevents inhalation of corrosive vapors. If handling outside a hood is absolutely necessary (e.g., large-scale reactor transfer), a full-face respirator with ABEK (organic vapor/amine) cartridges is mandatory.

Operational Handling Protocol

Every step in handling N-(hexan-2-yl)-1-methylpiperidin-4-amine must be a self-validating system, ensuring that exposure is prevented rather than merely mitigated.

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Verify that the fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Clear all unnecessary clutter to prevent airflow disruption.

  • PPE Assembly: Don inner nitrile gloves, the FR lab coat, the chemical-resistant apron, outer butyl rubber gloves, splash goggles, and the face shield.

  • Purging: Because amines readily oxidize and absorb atmospheric CO2​ to form carbamate salts, set up a Schlenk line or a gentle nitrogen/argon sweep over the receiving flask.

  • Dispensing: Use a glass syringe with a Luer-lock stainless steel needle or a chemically resistant positive-displacement pipette. Do not use standard air-displacement pipettes with plastic tips, as the vapor pressure and low surface tension can cause dripping.

  • Transfer: Transfer the liquid directly into the reaction vessel. Immediately seal both the source bottle and the reaction vessel.

  • Tool Decontamination: Rinse the syringe/needle immediately with a 5% citric acid solution (to protonate the amine, rendering it water-soluble and non-volatile), followed by water and acetone.

Spill Response & Decontamination Workflow

In the event of a spill, the primary objective is to convert the volatile, lipophilic free base into a non-volatile, water-soluble salt. This is achieved via controlled neutralization using a weak acid (e.g., citric acid or sodium bisulfate). Never use strong acids (like HCl) for spill cleanup, as the exothermic acid-base reaction will vaporize the amine.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) Outside Fume Hood Assess->Large PPE Don Butyl Gloves & Face Shield Small->PPE Evacuate Evacuate Lab & Call HazMat Large->Evacuate Neutralize Neutralize with Dilute Acid (e.g., 5% Citric Acid) PPE->Neutralize Absorb Apply Inert Absorbent (Sand/Vermiculite) Neutralize->Absorb Dispose Collect in Solid Waste Label as Corrosive Amine Absorb->Dispose

Fig 1. Decision matrix and operational workflow for N-(hexan-2-yl)-1-methylpiperidin-4-amine spill response.

Disposal & Waste Management Plan

Improper disposal of lipophilic amines can lead to cross-reactions in waste carboys, particularly with halogenated solvents or transition metals.

Step-by-Step Disposal Methodology:

  • Segregation: Do NOT mix amine waste with halogenated waste (e.g., dichloromethane, chloroform). Amines can react exothermically with halogenated solvents over time, generating pressure and potentially causing carboy explosions.

  • Quenching (Optional but Recommended): For small amounts of pure compound, slowly add the amine to a stirred solution of 1M HCl or 5% citric acid in an ice bath to form the piperidinium salt.

  • Containment: Transfer the neutralized aqueous waste or the organic solvent waste (if used in a reaction) into a designated, high-density polyethylene (HDPE) "Basic Organic Waste" or "Amine Waste" container.

  • Labeling: Clearly label the container with the full chemical name, CAS number (if applicable), and the primary hazards: "Corrosive," "Flammable," and "Toxic."

  • Storage: Store the waste container in a vented, flammable-storage cabinet equipped with secondary containment until collected by Environmental Health and Safety (EHS).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine". PubChem. URL: [Link]

  • Duke University Occupational & Environmental Safety Office. "Chemical Resistance of Glove Materials". Duke OESO. URL: [Link]

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